Momelotinib sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPMRGWDSQVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735338 | |
| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056636-06-6 | |
| Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Investigating the Role of Momelotinib Sulfate in ACVR1 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momelotinib sulfate is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Janus kinase 1 and 2 (JAK1/JAK2) and Activin A receptor, type I (ACVR1).[1] This dual inhibition is critical to its clinical efficacy, particularly in myelofibrosis, where it not only addresses the inflammatory cytokine signaling driven by the JAK-STAT pathway but also uniquely ameliorates disease-related anemia through its action on ACVR1.[2][3] Inhibition of ACVR1, a key regulator of iron homeostasis, leads to a reduction in hepcidin levels, thereby increasing iron availability for erythropoiesis.[4][5] This whitepaper provides a comprehensive technical overview of the role of Momelotinib in ACVR1 signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Momelotinib and ACVR1
Momelotinib is an ATP-competitive inhibitor of JAK1 and JAK2, with additional potent inhibitory activity against ACVR1 (also known as ALK2).[2][3] While its JAK1/2 inhibition addresses the hyperactive JAK-STAT signaling characteristic of myeloproliferative neoplasms, its unique ACVR1 inhibition provides a distinct therapeutic advantage in managing anemia.[2][6]
ACVR1 is a transmembrane serine/threonine kinase that belongs to the transforming growth factor-beta (TGF-β) receptor superfamily.[2] It plays a crucial role in the signaling pathway of bone morphogenetic proteins (BMPs) and activins.[7][8] Upon ligand binding, ACVR1 forms a heteromeric complex with type II receptors, leading to the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8).[7][8] This signaling cascade is a principal driver of hepcidin expression, the master regulator of iron metabolism.[4][5]
Quantitative Data on Momelotinib's Inhibitory Activity
The inhibitory potency of Momelotinib against its primary targets has been quantified in various preclinical studies. A summary of these findings is presented below.
| Target Kinase | IC50 (nM) | Reference |
| JAK1 | 11 | [2] |
| JAK2 | 18 | [2] |
| JAK2 V617F | 2.8 | |
| ACVR1 (ALK2) | 8.4 | [9] |
| TYK2 | 17 | [2] |
| JAK3 | 155 | [2] |
Table 1: In Vitro Inhibitory Activity of Momelotinib. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of JAK1, JAK2, and ACVR1 by Momelotinib.
Clinical trial data from studies such as SIMPLIFY-1 and MOMENTUM provide quantitative evidence of Momelotinib's efficacy in patients with myelofibrosis.
| Clinical Trial | Endpoint | Momelotinib | Comparator | P-value | Reference |
| SIMPLIFY-1 | Spleen Volume Reduction (≥35% at week 24) | 26.5% | 29% (Ruxolitinib) | 0.011 (non-inferior) | |
| Total Symptom Score Reduction (≥50% at week 24) | 28.4% | 42.2% (Ruxolitinib) | 0.98 (non-inferiority not met) | ||
| MOMENTUM | Spleen Volume Reduction (≥35% at week 24) | 23% | 3% (Danazol) | 0.0011 | [10] |
| Total Symptom Score Reduction (≥50% at week 24) | 25% | 9% (Danazol) | 0.0095 | [11][12] |
Table 2: Key Efficacy Endpoints from Phase 3 Clinical Trials of Momelotinib. These data highlight Momelotinib's significant activity in reducing spleen size and improving symptoms in patients with myelofibrosis.
Signaling Pathways and Experimental Workflows
The ACVR1 Signaling Pathway and its Inhibition by Momelotinib
The ACVR1 signaling cascade is initiated by the binding of BMP ligands to a receptor complex composed of type I (ACVR1) and type II (e.g., BMPR2) receptors. This leads to the phosphorylation and activation of SMAD1/5/8, which then complex with SMAD4 and translocate to the nucleus to induce the transcription of target genes, including hepcidin. Momelotinib directly inhibits the kinase activity of ACVR1, thereby blocking this entire downstream signaling pathway.
Caption: ACVR1 signaling pathway and the inhibitory action of Momelotinib.
Experimental Workflow for Assessing Momelotinib's Effect on ACVR1 Signaling
A typical experimental workflow to investigate the impact of Momelotinib on ACVR1 signaling involves a series of in vitro and cellular assays.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. accegen.com [accegen.com]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. HEL 92.1.7 Cells [cytion.com]
- 12. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Preclinical Development of Momelotinib as a JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib (formerly known as CYT387) is a potent, orally bioavailable small-molecule inhibitor of Janus kinases (JAK) 1 and 2.[1][2][3][4][5] Its development was driven by the discovery that dysregulated JAK-STAT signaling is a key pathogenic mechanism in myeloproliferative neoplasms (MPNs), including myelofibrosis (MF).[4][5][6][7][8] Unlike other JAK inhibitors, the preclinical profile of momelotinib revealed a unique dual mechanism of action, not only targeting the myeloproliferation and inflammatory symptoms via JAK1/2 inhibition but also addressing the prevalent issue of anemia in MF patients through the inhibition of activin A receptor type 1 (ACVR1).[6][7][9][10][11] This guide provides a detailed overview of the core preclinical data and methodologies that characterized the early development of momelotinib.
Mechanism of Action
Momelotinib exerts its therapeutic effects through the modulation of two key signaling pathways implicated in the pathophysiology of myelofibrosis.
Inhibition of the JAK-STAT Pathway
Myelofibrosis is characterized by the hyperactivation of the JAK-STAT pathway, often driven by mutations such as JAK2V617F.[4][5][6] This leads to uncontrolled proliferation of hematopoietic cells and excessive production of inflammatory cytokines, which contribute to splenomegaly, constitutional symptoms, and bone marrow fibrosis.[6][7][8] Momelotinib is an ATP-competitive inhibitor that potently targets JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][4][5][6][12] This interruption of the signaling cascade reduces myeloproliferation and suppresses the production of inflammatory cytokines.[6][7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medical.gsk.com [medical.gsk.com]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. Momelotinib in JAK2 inhibitor-naïve myelofibrosis: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Momelotinib | C23H22N6O2 | CID 25062766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Momelotinib Sulfate: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor targeting key kinases involved in myelofibrosis (MF), a serious bone marrow disorder. This technical guide provides an in-depth analysis of the kinase selectivity profile of momelotinib sulfate, offering a valuable resource for researchers and drug development professionals. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to facilitate a comprehensive understanding of momelotinib's mechanism of action.
Momelotinib is distinguished by its unique dual-inhibitory action against Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are central to the pro-inflammatory cytokine signaling that drives the symptoms and pathology of myelofibrosis.[1][2][3] Furthermore, momelotinib is a potent inhibitor of Activin A receptor type 1 (ACVR1), also known as ALK2.[2][3][4][5] This inhibition of ACVR1 is believed to address the anemia often associated with myelofibrosis by reducing the production of hepcidin, a key regulator of iron homeostasis.[2][4][5]
This guide will delve into the specific inhibitory activity of momelotinib against a panel of kinases, present detailed protocols for the assays used to determine this activity, and illustrate the signaling pathways through which momelotinib exerts its therapeutic effects.
Kinase Selectivity Profile of Momelotinib
The kinase selectivity of momelotinib has been characterized through various in vitro enzymatic and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of momelotinib against key kinases. This quantitative data highlights the potent and selective nature of momelotinib's inhibitory activity.
Table 1: In Vitro Enzymatic Inhibition by Momelotinib
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| JAK1 | 11 | ATP-competitive | [2][6][7][8][9] |
| JAK2 | 18 | ATP-competitive | [2][6][7][8][9] |
| JAK2 (V617F) | 2.8 | Enzymatic Assay | [1] |
| JAK3 | 155 | ATP-competitive | [2][7][8] |
| TYK2 | 17 | ATP-competitive | [2][8] |
| ACVR1 (ALK2) | 6.83 | Enzymatic Assay | [1] |
Table 2: Cellular Activity of Momelotinib
| Cell Line | Assay | Target Pathway | IC50 (µM) | Reference |
| Ba/F3 (TEL-JAK2) | Proliferation | JAK2 | 0.8 | [1] |
| HEL 92.1.7 (JAK2 V617F) | Proliferation | JAK2 | 1.8 | [1] |
| Human PBMCs | STAT3 Phosphorylation | IL-6 (JAK1/2) | Not specified | [1] |
| Human PBMCs | STAT5 Phosphorylation | Thrombopoietin (JAK2) | Not specified | [1] |
Signaling Pathways Modulated by Momelotinib
Momelotinib exerts its therapeutic effects by modulating two critical signaling pathways: the JAK-STAT pathway, which is central to the inflammatory aspects of myelofibrosis, and the ACVR1/SMAD pathway, which plays a key role in iron regulation and anemia.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. In myelofibrosis, this pathway is often constitutively activated due to mutations in JAK2, CALR, or MPL.[1][2] This leads to excessive production of inflammatory cytokines, contributing to splenomegaly, constitutional symptoms, and bone marrow fibrosis. Momelotinib's inhibition of JAK1 and JAK2 effectively dampens this hyperactive signaling.
ACVR1 and Hepcidin Regulation
Activin A receptor, type I (ACVR1), also known as ALK2, is a key regulator of hepcidin, the master hormone of iron homeostasis. In chronic inflammatory states like myelofibrosis, elevated cytokines such as IL-6 can lead to increased hepcidin production.[2][4] This results in iron sequestration within reticuloendothelial cells, limiting its availability for erythropoiesis and contributing to anemia. Momelotinib's inhibition of ACVR1 directly counteracts this process, leading to a reduction in hepcidin levels and improved iron availability for red blood cell production.[2][4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific proprietary protocols used in the development of momelotinib are not publicly available, this section provides representative methodologies for key assays based on standard industry practices.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase.
Objective: To determine the IC50 value of momelotinib for a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK1, JAK2, ACVR1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
This compound, serially diluted in DMSO
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
Microtiter plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega; or LanthaScreen™ Eu Kinase Binding Assay, Thermo Fisher Scientific)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of momelotinib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare a solution of the kinase in assay buffer.
-
Prepare a solution of the substrate and ATP in assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
-
Reaction Setup:
-
Add a small volume of the diluted momelotinib or DMSO (vehicle control) to the wells of the microtiter plate.
-
Add the kinase solution to each well.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the product. The method of detection will depend on the assay kit used:
-
ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is used to generate a luminescent signal.
-
LanthaScreen™ Assay: Add a solution containing a europium-labeled antibody and an Alexa Fluor® 647-labeled tracer. The binding of the tracer and antibody to the kinase results in a FRET signal. Inhibition by momelotinib displaces the tracer, leading to a loss of FRET.
-
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the signal as a function of the logarithm of the momelotinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of momelotinib that inhibits 50% of the kinase activity.
-
Cellular STAT Phosphorylation Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory effect of momelotinib on cytokine-induced STAT phosphorylation in a cellular context, often analyzed by Western blot or flow cytometry.
Objective: To determine the effect of momelotinib on the phosphorylation of STAT proteins in response to cytokine stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEL 92.1.7)
-
Cell culture medium
-
Cytokine (e.g., Interleukin-6 [IL-6] to stimulate STAT3, or Thrombopoietin [TPO] to stimulate STAT5)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705, p-STAT5 Tyr694) and anti-total-STAT
-
Secondary antibody (HRP-conjugated)
-
Reagents for SDS-PAGE and Western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in the appropriate medium.
-
Pre-incubate the cells with varying concentrations of momelotinib or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein or a housekeeping protein (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT signal to the total STAT or housekeeping protein signal.
-
Compare the levels of STAT phosphorylation in momelotinib-treated samples to the cytokine-stimulated control to determine the extent of inhibition.
-
Conclusion
This compound exhibits a distinct and clinically relevant kinase selectivity profile, characterized by potent inhibition of JAK1, JAK2, and ACVR1. This dual mechanism of action uniquely positions momelotinib to address both the inflammatory symptoms and the anemia associated with myelofibrosis. The data and methodologies presented in this guide provide a comprehensive overview for researchers and clinicians working to further understand and utilize this targeted therapy. The continued investigation into the broader kinase profile of momelotinib and its downstream effects will undoubtedly yield further insights into its therapeutic potential.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. reactionbiology.com [reactionbiology.com]
Structural Analysis of Momelotinib Sulfate Binding to JAK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular interactions between Momelotinib sulfate and Janus kinase 2 (JAK2). Understanding this binding is critical for the development of targeted therapies for myeloproliferative neoplasms (MPNs), where dysregulated JAK2 signaling is a key pathogenic driver. This document details the binding characteristics, presents quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction to Momelotinib and JAK2
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the JAK/STAT signaling pathway, which is essential for hematopoiesis and immune function.[1][2][3] Upon cytokine or growth factor binding to their receptors, JAK2 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] These activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[1]
Mutations in the JAK2 gene, particularly the V617F mutation, lead to constitutive activation of the kinase, driving the pathology of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1] Momelotinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[4][5][6] It is approved for the treatment of myelofibrosis, where it not only addresses symptoms and spleen size by inhibiting the hyperactive JAK/STAT pathway but also improves anemia through a unique secondary mechanism involving the inhibition of activin A receptor type 1 (ACVR1).[7][8][9]
Structural Analysis of the Momelotinib-JAK2 Complex
The definitive structural basis for Momelotinib's interaction with JAK2 is provided by the high-resolution crystal structure of the JAK2 kinase domain (JH1) in complex with Momelotinib (PDB ID: 8BXH).[1][10] This structure, resolved at 1.30 Å, reveals the precise binding mode of the inhibitor within the ATP-binding pocket of the enzyme.[1][10]
Momelotinib anchors itself to the hinge region of the JAK2 ATP-binding pocket, a common feature for many kinase inhibitors.[2] This interaction is crucial for its potent inhibitory activity. The structural data indicates that inhibitors like Momelotinib that target the front pocket of the ATP-binding site can achieve high potency and moderate JAK2 selectivity.[2][10] In silico studies have further analyzed these interactions, noting that Momelotinib binds to Pocket 1 Chain A and has an additional binding interaction with Pocket 1 Chain B of the JAK2 protein.[11]
Quantitative Binding and Inhibition Data
The efficacy of Momelotinib as a JAK2 inhibitor has been quantified through various biochemical and cellular assays. The data highlights its potent activity against both wild-type and mutant forms of JAK2.
| Parameter | Value | Target/System | Reference |
| IC50 | 18 nM | Wild-Type JAK2 (enzymatic assay) | [4][5] |
| 11 nM | Wild-Type JAK1 (enzymatic assay) | [4][5] | |
| 2.8 nM | JAK2 V617F (enzymatic assay) | [7] | |
| 200 nM | Ba/F3-JAK2V617F cells (proliferation) | [4][12] | |
| 1.5 µM | HEL cells (JAK2 V617F) (proliferation) | [4][12] | |
| 400 nM | STAT5 phosphorylation in HEL cells | [12] | |
| Dissociation Constant (Kd) | 0.13 nM | Wild-Type JAK2 (in vitro enzyme assay) | [7] |
| 28 nM | Wild-Type JAK1 (in vitro enzyme assay) | [7] | |
| Binding Affinity (ΔG) | -7.9 kcal/mol | JAK2 (in silico docking) | [11] |
| -24.17 kcal/mol | JAK2 (MM/PBSA calculation) | [1] |
Signaling Pathways and Experimental Workflows
To better illustrate the context and methodologies of this research, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols used in the structural and functional analysis of Momelotinib.
X-Ray Crystallography of JAK2-Momelotinib Complex
This protocol is based on the deposition data for PDB ID 8BXH.[10]
-
Protein Expression and Purification: The human JAK2 kinase domain (JH1) is expressed using an appropriate system, such as the baculovirus expression system in Trichoplusia ni insect cells.[10] The protein is then purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.
-
Complex Formation and Crystallization: Purified JAK2 is incubated with an excess of this compound to ensure saturation of the binding site. The complex is then subjected to crystallization screening using methods like vapor diffusion, where the protein-ligand solution is equilibrated against a reservoir solution containing precipitants, leading to the formation of single, diffraction-quality crystals.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are collected and processed. The structure is solved using molecular replacement, followed by iterative rounds of model building and refinement until the model converges and fits the electron density map, validated by metrics like R-work and R-free.[10]
In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of Momelotinib required to inhibit 50% of JAK2 kinase activity.
-
Procedure:
-
Recombinant JAK2 enzyme (wild-type or V617F mutant) is incubated in a reaction buffer.
-
A specific peptide substrate and ATP are added to the reaction mixture.
-
Serial dilutions of this compound (typically dissolved in DMSO) are added to the wells of a microtiter plate.[4]
-
The kinase reaction is initiated by the addition of the enzyme.
-
After a set incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an antibody-based ELISA.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assays
-
Objective: To assess the effect of Momelotinib on the proliferation of JAK2-dependent cell lines.[12]
-
Procedure:
-
Cells dependent on JAK2 signaling, such as the human erythroleukemia cell line HEL (harboring JAK2 V617F) or Ba/F3 cells engineered to express JAK2 V617F, are cultured under standard conditions.[4][12][13]
-
Cells are seeded into 96-well plates and treated with increasing concentrations of Momelotinib for a defined period (e.g., 48-72 hours).
-
Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the resulting dose-response curves.
-
STAT Phosphorylation Assay
-
Objective: To measure the inhibition of JAK2-mediated STAT phosphorylation in a cellular context.[7][12]
-
Procedure:
-
Relevant cells (e.g., primary human peripheral blood mononuclear cells or HEL cells) are pre-incubated with various concentrations of Momelotinib.[7][12]
-
The JAK/STAT pathway is stimulated with an appropriate cytokine, such as erythropoietin (EPO), thrombopoietin (TPO), or IL-6.[2][7]
-
After stimulation, cells are lysed to extract proteins.
-
The levels of phosphorylated STAT3 (p-STAT3) or STAT5 (p-STAT5) are measured and compared to the total levels of STAT3/5.
-
Detection is typically performed using Western blotting or flow cytometry with phospho-specific antibodies.
-
In Silico Molecular Docking
-
Objective: To predict the binding affinity and interaction patterns of Momelotinib with JAK2 computationally.[1][11]
-
Procedure:
-
Preparation: The 3D crystal structure of JAK2 (e.g., 8BXH) is retrieved from the Protein Data Bank (PDB).[1] The 3D structure of Momelotinib is obtained from a database like PubChem.[11] The protein structure is prepared by removing water molecules and adding hydrogen atoms. The ligand is energy-minimized.[11]
-
Docking: Software such as PyRx or AutoDock Vina is used to dock the ligand into the defined ATP-binding site of the JAK2 protein.[11] The program samples multiple conformations and orientations of the ligand.
-
Scoring and Analysis: The program calculates a binding affinity score (e.g., in kcal/mol) for the best-predicted binding pose.[11] Visualization software (e.g., BIOVIA Discovery Studio, PyMOL) is used to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.[11]
-
Conclusion
The structural analysis of Momelotinib's binding to JAK2 provides a clear molecular basis for its potent and selective inhibition. The high-resolution crystal structure (8BXH) confirms that Momelotinib acts as an ATP-competitive inhibitor, forming key interactions within the hinge region of the kinase domain. This structural understanding is complemented by a robust set of quantitative data, including low nanomolar IC50 and Kd values, which underscore its high affinity for JAK2. The detailed experimental protocols for crystallography, kinase assays, and cellular studies provide the necessary framework for further research and development of next-generation JAK inhibitors. The combined structural, quantitative, and methodological insights are invaluable for medicinal chemists and pharmacologists aiming to design novel therapeutics with improved efficacy and selectivity profiles for the treatment of myelofibrosis and other JAK-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | JAK | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
Pharmacological Profile of Momelotinib's Primary Metabolite M21: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momelotinib, an inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1), is a clinically important therapeutic for myelofibrosis.[1][2] A significant contributor to its overall pharmacological effect is its primary circulating metabolite, M21.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of M21, summarizing its known biochemical and cellular activities. The document details experimental protocols for key assays relevant to its characterization and presents its known quantitative data in a structured format for clear comparison with its parent compound.
Introduction to M21
M21 is the major human circulating metabolite of Momelotinib.[5] It is formed through the oxidation of the morpholine ring of Momelotinib by multiple cytochrome P450 (CYP) enzymes—including CYP3A4, CYP2C8, CYP2C9, and CYP2C19—followed by metabolism via aldehyde oxidase.[5] Pharmacokinetic studies have shown that the mean ratio of M21 to Momelotinib for the area under the curve (AUC) ranges from 1.4 to 2.1, indicating a significant systemic exposure to the metabolite.[5] M21 is a pharmacologically active metabolite that is a potent inhibitor of JAK1, JAK2, and ACVR1.[4][6] It is estimated to retain approximately 40% of the pharmacological activity of the parent compound, Momelotinib, and thus contributes significantly to the therapeutic effects observed in patients.[1][3][5]
Mechanism of Action and Signaling Pathways
M21, in concert with Momelotinib, exerts its therapeutic effects through the modulation of key signaling pathways implicated in myelofibrosis: the JAK/STAT pathway and the ACVR1/hepcidin axis.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that are essential for hematopoiesis and immune function.[7] In myelofibrosis, this pathway is often dysregulated, leading to uncontrolled cell growth and inflammation. M21, along with Momelotinib, inhibits JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of STAT proteins.[8] This inhibition leads to a reduction in the transcription of target genes involved in cell proliferation and inflammation.
Inhibition of the ACVR1 Signaling Pathway and Hepcidin Regulation
M21 also inhibits Activin A receptor, type I (ACVR1), also known as ALK2.[7] ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis. In myelofibrosis, elevated hepcidin levels contribute to anemia by sequestering iron and limiting its availability for red blood cell production. By inhibiting ACVR1, M21 leads to the suppression of hepcidin expression, which in turn increases iron availability and can ameliorate anemia.[7][9]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for M21 in comparison to its parent compound, Momelotinib.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Momelotinib | JAK1 | Biochemical | 11 | [5] |
| JAK2 | Biochemical | 18 | [5] | |
| JAK3 | Biochemical | 155 | [9] | |
| TYK2 | Biochemical | 17 | [9] | |
| M21 | JAK1 | Biochemical | Not explicitly stated | [2][8] |
| JAK2 | Biochemical | Not explicitly stated | [2][8] | |
| ACVR1 | Biochemical | Not explicitly stated | [4][6] |
Note: While specific IC50 values for M21 are not detailed in the provided search results, multiple sources confirm it is a potent inhibitor of JAK1, JAK2, and ACVR1, retaining approximately 40% of the pharmacological activity of Momelotinib.[1][3][5]
Experimental Protocols
Detailed methodologies for key experiments used in the pharmacological profiling of M21 are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., JAK1, JAK2, ACVR1), the appropriate substrate, ATP, and a dilution series of M21.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and M21 (or vehicle control). Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and simultaneously catalyzes a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the concentration of M21. Fit the data to a dose-response curve to determine the IC50 value.
Cellular STAT3 Phosphorylation Assay (Western Blot)
This assay determines the ability of M21 to inhibit cytokine-induced phosphorylation of STAT3 in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells) and starve them of serum overnight. Pre-incubate the cells with a dilution series of M21 for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK/STAT pathway (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (pSTAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control protein (e.g., β-actin). Quantify the band intensities to determine the relative levels of pSTAT3.
ACVR1 Activity Assay (Hepcidin Expression in HepG2 Cells)
This assay measures the effect of M21 on the expression of hepcidin, a downstream target of the ACVR1 signaling pathway.
Protocol:
-
Cell Culture: Culture HepG2 (human hepatoma) cells in appropriate media.
-
Treatment: Treat the cells with a dilution series of M21 for a specified period.
-
Stimulation: Stimulate the cells with Bone Morphogenetic Protein 6 (BMP6), a known inducer of hepcidin expression via the ACVR1 pathway.
-
RNA Isolation and Quantitative RT-PCR (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA.
-
Perform qRT-PCR using primers specific for the hepcidin gene (HAMP) and a housekeeping gene for normalization (e.g., GAPDH).
-
-
Data Analysis: Calculate the relative expression of hepcidin mRNA in M21-treated cells compared to vehicle-treated controls.
Metabolic Pathway
M21 is the primary product of Momelotinib metabolism. The conversion involves a two-step enzymatic process.
Conclusion
M21, the primary metabolite of Momelotinib, is a pharmacologically active and potent inhibitor of JAK1, JAK2, and ACVR1. Its significant contribution to the overall therapeutic effect of Momelotinib underscores the importance of considering active metabolites in drug development and pharmacological assessments. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of M21 and other novel kinase inhibitors. Further studies to precisely quantify the inhibitory potency of M21 against its targets will provide a more complete understanding of its pharmacological profile.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical assessment of momelotinib drug–drug interactions via CYP3A metabolism and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojjaarahcp.com [ojjaarahcp.com]
- 8. ClinPGx [clinpgx.org]
- 9. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Molecular Basis of Momelotinib's Effect on Hepcidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms through which Momelotinib exerts its regulatory effects on hepcidin, a central hormone in iron homeostasis. Momelotinib is distinguished among Janus kinase (JAK) inhibitors by its unique dual-inhibitory action that not only addresses myelofibrosis-associated splenomegaly and constitutional symptoms but also ameliorates the anemia that is a common and debilitating feature of the disease. This beneficial effect on anemia is primarily attributed to its ability to suppress hepcidin expression.[1][2]
Core Mechanism: Dual Inhibition of JAK/STAT and ACVR1/SMAD Pathways
Myelofibrosis (MF) is characterized by dysregulated JAK-STAT signaling, leading to chronic inflammation and myeloproliferation.[3] This inflammatory state, particularly the elevation of cytokines like Interleukin-6 (IL-6), is a key driver of increased hepcidin production.[4] Furthermore, the Bone Morphogenetic Protein (BMP) signaling pathway, specifically through the receptor ACVR1, is the principal regulator of basal and iron-responsive hepcidin expression.[5][6] In MF, hepcidin is often aberrantly elevated, leading to iron sequestration in reticuloendothelial cells, restricted iron availability for erythropoiesis, and consequently, anemia.[1][4]
Momelotinib's therapeutic effect stems from its capacity to inhibit two distinct signaling pathways that converge on the regulation of the hepcidin gene (HAMP):
-
Inhibition of the IL-6/JAK/STAT3 Pathway: Momelotinib is a potent inhibitor of JAK1 and JAK2.[7][8] By blocking JAK1/2, it prevents the phosphorylation and activation of the transcription factor STAT3 in response to IL-6, thereby downregulating the inflammatory stimulus for HAMP gene transcription.[6][9]
-
Inhibition of the BMP6/ACVR1/SMAD Pathway: Crucially, and uniquely among several JAK inhibitors, Momelotinib also directly inhibits Activin A receptor, type 1 (ACVR1), also known as ALK2.[2][10] ACVR1 is the type I BMP receptor kinase essential for transducing the BMP6 signal, which leads to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[5][6] By inhibiting ACVR1, Momelotinib blocks this primary pathway for hepcidin induction, leading to a significant reduction in hepcidin levels and increased iron mobilization for red blood cell production.[5][11][12]
This dual mechanism distinguishes Momelotinib from other JAK inhibitors like ruxolitinib, which primarily targets the JAK/STAT pathway and can exacerbate anemia.[5][11]
Signaling Pathways and Momelotinib's Points of Intervention
The following diagrams illustrate the key signaling cascades and the inhibitory action of Momelotinib.
Caption: Momelotinib's inhibition of the inflammatory IL-6/JAK/STAT3 pathway.
Caption: Momelotinib's inhibition of the primary iron-regulatory BMP6/ACVR1/SMAD pathway.
Quantitative Data Summary
The efficacy of Momelotinib's inhibitory actions has been quantified both in vitro and in clinical settings.
Table 1: In Vitro Inhibitory Activity of Momelotinib
| Target | Parameter | Value | Reference |
|---|---|---|---|
| JAK1 | IC₅₀ | 26.9 nM | [13] |
| JAK2 | IC₅₀ | 1.4 nM | [13] |
| ACVR1/ALK2 Pathway | EC₅₀ (HAMP mRNA reduction) | 0.65 µM |[5] |
IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
Table 2: Clinical Efficacy of Momelotinib in Transfusion-Dependent Myelofibrosis Patients (Phase 2 Study, NCT02515630)
| Clinical Endpoint | Result | Patient Population | Reference |
|---|---|---|---|
| Transfusion Independence (TI) Response | 41% achieved TI for ≥12 weeks | 41 TD-MF Patients | [14][15] |
| Transfusion Requirement Reduction | 78% of TI non-responders achieved ≥50% reduction | TD-MF Patients | [14][16] |
| Median Hepcidin Levels (TI Responders) | Decrease from 23 nM to ~9 nM by week 24 | 14 Patients |[9] |
TD-MF: Transfusion-Dependent Myelofibrosis.
Experimental Protocols
The following protocols provide an overview of the methodologies used to characterize Momelotinib's mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the affinity (IC₅₀) of Momelotinib for JAK2 and ACVR1 kinases.[17]
Objective: To quantify the direct inhibitory effect of Momelotinib on target kinase activity.
Materials:
-
Recombinant human JAK2 or ACVR1 kinase.
-
LanthaScreen™ Eu-anti-tag Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
Kinase Buffer.
-
Momelotinib, serially diluted in DMSO.
-
384-well microplates.
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer solution. Prepare solutions of kinase/antibody mix and tracer at 3X the final desired concentration in 1X Kinase Buffer.
-
Compound Plating: Create a serial dilution of Momelotinib in DMSO, then dilute further in 1X Kinase Buffer to create a 3X final concentration series. Plate 5 µL of the diluted compound or DMSO control into the 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody solution to each well.
-
Tracer Addition & Incubation: Add 5 µL of the 3X tracer solution to initiate the reaction. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of Momelotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Phosphorylation Assay by Western Blot
This protocol details the assessment of Momelotinib's ability to inhibit cytokine-induced phosphorylation of STAT3 and SMAD1/5/8 in a cellular context.
Objective: To confirm Momelotinib's on-target effect within the intracellular signaling pathways.
Materials:
-
HepG2 human hepatoma cell line.
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics.
-
Recombinant human IL-6 and BMP6.
-
Momelotinib.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, anti-pSMAD1/5/8, anti-SMAD1.
-
HRP-conjugated secondary antibody.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blot apparatus.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment: Seed HepG2 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of Momelotinib or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with either IL-6 (e.g., 20 ng/mL) or BMP6 (e.g., 10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape and collect the lysate, then clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply chemiluminescent substrate and visualize bands using a digital imaging system. Analyze band intensity to quantify the inhibition of phosphorylation relative to total protein levels.
Protocol 3: Quantification of Serum Hepcidin by LC-MS/MS
This protocol provides a high-level overview of hepcidin-25 measurement in clinical samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for accuracy.[18][19]
Objective: To accurately measure circulating levels of bioactive hepcidin-25 in patient serum.
Materials:
-
Patient serum samples.
-
Isotopically labeled hepcidin-25 internal standard (IS).
-
Solid-phase extraction (SPE) cartridges or plates.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Solvents for sample preparation and chromatography (e.g., acetonitrile, formic acid, water).
-
Hepcidin-25 calibrators.
Methodology:
-
Sample Preparation: Thaw serum samples on ice. Spike a defined volume of serum with the isotopically labeled internal standard.
-
Solid-Phase Extraction (SPE): Condition the SPE plate/cartridge. Load the serum sample to enrich for hepcidin and remove interfering proteins and salts. Wash the cartridge and elute the peptide fraction.
-
LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.
-
Chromatography: Separate hepcidin-25 from other peptides using a C18 reverse-phase column with a water/acetonitrile gradient.
-
Mass Spectrometry: Analyze the eluent using electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for both native hepcidin-25 and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Generate a calibration curve using known concentrations of hepcidin-25 calibrators. Calculate the hepcidin concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Logical Experimental Workflow
The following diagram outlines a structured workflow for investigating the molecular effects of a compound like Momelotinib on hepcidin regulation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojjaarahcp.com [ojjaarahcp.com]
- 9. Momelotinib: an emerging treatment for myelofibrosis patients with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 12. [PDF] Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. | Semantic Scholar [semanticscholar.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial [escholarship.org]
- 16. [PDF] ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial. | Semantic Scholar [semanticscholar.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. msacl.org [msacl.org]
- 19. researchgate.net [researchgate.net]
In Silico Modeling of Momelotinib Sulfate Kinase Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), approved for the treatment of myelofibrosis, particularly in patients with anemia.[1][2] Its unique triple-inhibitory mechanism not only addresses the symptoms of myelofibrosis driven by dysregulated JAK-STAT signaling but also ameliorates anemia by inhibiting the ACVR1 pathway, which leads to a reduction in hepcidin and increased iron availability for erythropoiesis.[1][2][3] This guide provides an in-depth technical overview of the in silico methods used to model the interactions between momelotinib and its target kinases. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques in kinase inhibitor discovery and development. This document outlines detailed experimental protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, presents quantitative interaction data in a clear, tabular format, and visualizes key signaling pathways and experimental workflows using Graphviz.
Introduction to Momelotinib and its Kinase Targets
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[3] A key driver of the disease is the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[2] Momelotinib is an ATP-competitive inhibitor that targets JAK1 and JAK2, thereby blocking this aberrant signaling cascade.[2][3]
A distinguishing feature of momelotinib is its ability to also inhibit ACVR1 (also known as ALK2).[1][2][4] The overproduction of cytokines in myelofibrosis leads to elevated levels of hepcidin, a key regulator of iron homeostasis.[3] Increased hepcidin restricts iron availability for red blood cell production, leading to anemia, a common and prognostically significant complication of myelofibrosis.[1][3] By inhibiting ACVR1, momelotinib reduces hepcidin production, thereby improving iron metabolism and addressing anemia.[1][3][5][6]
Quantitative Analysis of Momelotinib-Kinase Interactions
The inhibitory activity and binding affinity of momelotinib and its major metabolite, M21, against its target kinases have been quantified through various in vitro assays. This data is crucial for understanding its potency and selectivity.
| Target Kinase | Inhibitory Parameter | Momelotinib Value | M21 (Metabolite) Value | Reference |
| JAK1 (wild-type) | IC50 | 11 nM | - | [3] |
| JAK1 (wild-type) | Kd | 28 nM | Less potent than parent | [3] |
| JAK2 (wild-type) | IC50 | 18 nM | - | [3] |
| JAK2 (wild-type) | Kd | 0.13 nM | Less potent than parent | [3] |
| JAK2 (V617F mutant) | IC50 | 2.8 nM | - | [3] |
| JAK3 | IC50 | 155 nM | - | [3] |
| TYK2 | IC50 | 17 nM | - | [7] |
| ACVR1 | IC50 | 6.83 nM | Potent binding | [3] |
Table 1: In vitro inhibitory activity and binding affinity of momelotinib and its M21 metabolite.
| In Silico Parameter | Target | Value | Software/Method | Reference |
| Binding Affinity | JAK2 | -7.9 kcal/mol | PyRx (AutoDock Vina) | [8] |
| Binding Free Energy (ΔG) | JAK2 | -24.17 kcal/mol | MM/PBSA | [9] |
Table 2: In silico binding predictions for momelotinib.
Signaling Pathways and Experimental Workflows
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[10] Its dysregulation is a hallmark of myelofibrosis. Momelotinib's inhibition of JAK1 and JAK2 directly targets this pathway.
The ACVR1-Hepcidin Signaling Pathway
Momelotinib's unique ability to counteract anemia in myelofibrosis stems from its inhibition of the ACVR1 pathway, which is a key regulator of hepcidin, the master controller of iron homeostasis.
In Silico Modeling Workflow
The following diagram outlines a typical workflow for the in silico analysis of momelotinib's interaction with a target kinase.
Detailed Experimental Protocols
Molecular Docking of Momelotinib with JAK2
This protocol outlines the steps for docking momelotinib to the ATP-binding site of JAK2 using AutoDock Vina.
Objective: To predict the binding conformation and estimate the binding affinity of momelotinib to JAK2.
Materials:
-
Protein Structure: Crystal structure of JAK2 in complex with momelotinib (PDB ID: 8BXH).[9]
-
Ligand Structure: 3D structure of momelotinib (can be obtained from PubChem or extracted from the PDB file).
-
Software:
-
MGLTools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculation.
-
PyMOL or ChimeraX: For visualization and analysis.
-
Protocol:
-
Protein Preparation: a. Load the PDB file (8BXH) into ADT. b. Remove water molecules and any non-essential heteroatoms. c. Add polar hydrogens to the protein. d. Add Kollman charges to the protein atoms. e. Save the prepared protein in PDBQT format.
-
Ligand Preparation: a. Load the momelotinib structure file into ADT. b. Detect the root and define the rotatable bonds. c. Save the prepared ligand in PDBQT format.
-
Grid Box Generation: a. In ADT, define the search space (grid box) for docking. The box should encompass the entire ATP-binding site of JAK2. The coordinates of the co-crystallized momelotinib can be used to center the grid box. b. Set the dimensions of the grid box (e.g., 20 x 20 x 20 Å).
-
Docking Execution: a. Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name. b. Run AutoDock Vina from the command line using the configuration file.
-
Results Analysis: a. AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of momelotinib, ranked by their binding affinity scores (in kcal/mol). b. Visualize the docking results in PyMOL or ChimeraX to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between momelotinib and the amino acid residues in the JAK2 binding pocket.
Molecular Dynamics Simulation of the Momelotinib-JAK2 Complex
This protocol provides a general framework for performing a molecular dynamics (MD) simulation of the momelotinib-JAK2 complex using GROMACS.
Objective: To assess the stability of the momelotinib-JAK2 complex and analyze its dynamic behavior over time.
Materials:
-
Complex Structure: The best-ranked docked pose of the momelotinib-JAK2 complex from the molecular docking experiment.
-
Software:
-
GROMACS: For performing the MD simulation.
-
A force field: (e.g., CHARMM36, AMBER) for describing the interatomic forces.
-
Ligand topology and parameter files: Can be generated using servers like CGenFF or LigParGen.
-
Analysis software: GROMACS built-in tools, VMD, or PyMOL.
-
Protocol:
-
System Preparation: a. Prepare the topology for the protein using pdb2gmx. b. Generate the topology and parameter files for momelotinib. c. Combine the protein and ligand topologies. d. Create a simulation box and solvate it with a suitable water model (e.g., TIP3P). e. Add ions to neutralize the system.
-
Energy Minimization: a. Perform energy minimization to remove steric clashes and relax the system.
-
Equilibration: a. Perform a two-step equilibration process: i. NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system. ii. NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.
-
Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
Trajectory Analysis: a. Analyze the trajectory to assess the stability of the complex: i. Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions. ii. Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein. b. Analyze the interactions between momelotinib and JAK2 throughout the simulation (e.g., hydrogen bond analysis).
Pharmacophore Modeling
This protocol describes the generation of a pharmacophore model based on the momelotinib-JAK2 complex using LigandScout.
Objective: To identify the key chemical features of momelotinib that are essential for its binding to JAK2, which can be used for virtual screening of new potential inhibitors.
Materials:
-
Complex Structure: The crystal structure or a stable docked pose of the momelotinib-JAK2 complex.
-
Software: LigandScout or similar pharmacophore modeling software.
-
Databases of active and decoy molecules: For model validation.
Protocol:
-
Pharmacophore Model Generation: a. Load the momelotinib-JAK2 complex into LigandScout. b. The software will automatically generate a structure-based pharmacophore model by identifying the key interaction features between momelotinib and the protein, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. c. Refine the generated model by manually adding or removing features based on visual inspection and chemical intuition.
-
Model Validation: a. Validate the pharmacophore model by screening a database containing known active JAK2 inhibitors and a set of decoy molecules. b. A good pharmacophore model should be able to distinguish between active and inactive compounds, showing a high enrichment of known actives in the hit list. c. Generate a Receiver Operating Characteristic (ROC) curve to assess the model's ability to differentiate between actives and decoys.
-
Virtual Screening: a. Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features. b. The identified hits can then be subjected to further in silico analysis (e.g., docking, MD simulations) and experimental validation.
Experimental Validation of In Silico Predictions
It is crucial to validate the predictions from in silico models with experimental data.
Objective: To confirm the inhibitory activity of momelotinib or newly identified compounds against the target kinases.
Protocol:
-
In Vitro Kinase Inhibition Assay: a. Perform a biochemical assay to measure the IC50 value of the compound against the purified kinase enzyme (e.g., JAK1, JAK2, ACVR1). b. Various assay formats can be used, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
Cell-Based Assays: a. Conduct cell-based assays to assess the compound's ability to inhibit the kinase activity within a cellular context. b. For example, measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line to confirm the inhibition of the JAK-STAT pathway.
-
Structural Biology: a. For promising compounds, co-crystallize the compound with the target kinase and solve the X-ray crystal structure. b. This provides direct experimental evidence of the binding mode and interactions, which can be compared with the in silico predictions.[11]
Conclusion
In silico modeling plays a pivotal role in modern drug discovery and development by providing valuable insights into the molecular interactions between a drug and its target. For momelotinib, computational techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling have been instrumental in elucidating its binding to JAK1, JAK2, and ACVR1. The detailed protocols and workflows presented in this guide offer a framework for researchers to apply these powerful methods to further investigate momelotinib's mechanism of action and to discover novel kinase inhibitors with improved efficacy and selectivity. The integration of in silico predictions with experimental validation is essential for the successful translation of computational findings into tangible therapeutic benefits.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojjaarahcp.com [ojjaarahcp.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. cusabio.com [cusabio.com]
- 11. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Momelotinib Sulfate in JAK2 V617F Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, ATP-competitive small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] It also uniquely inhibits Activin A receptor, type I (ACVR1/ALK2).[3][4][5] The JAK-STAT signaling pathway is a crucial regulator of hematopoiesis and immune function.[6][7] The somatic V617F mutation in the JAK2 gene leads to constitutive activation of the JAK-STAT pathway, a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV) and myelofibrosis (MF).[6][8] Momelotinib has demonstrated efficacy in inhibiting the proliferation of cells harboring the JAK2 V617F mutation and inducing apoptosis.[1] This document provides detailed protocols for in vitro assays to evaluate the activity of momelotinib sulfate in JAK2 V617F mutant cell lines.
Mechanism of Action
Momelotinib exerts its therapeutic effect by inhibiting the hyperactivated JAK-STAT signaling pathway.[6][9] In cells with the JAK2 V617F mutation, the kinase is constitutively active, leading to the continuous phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][7] Activated STATs then translocate to the nucleus and drive the transcription of genes involved in cell proliferation, differentiation, and survival. Momelotinib competitively binds to the ATP-binding site of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[7] This blockade of downstream signaling leads to the inhibition of cell growth and induction of apoptosis in JAK2 V617F-dependent cells.[1][10] Furthermore, momelotinib's inhibition of ACVR1 is thought to contribute to the amelioration of anemia observed in clinical settings by downregulating hepcidin expression.[3][11]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cell lines.
Table 1: Momelotinib Kinase Inhibitory Activity
| Target | IC50 (nM) |
| JAK1 | 11 |
| JAK2 | 18 |
| JAK2 V617F | 2.8 |
| JAK3 | 155 |
| TYK2 | 17 |
Data compiled from multiple sources.[1][6]
Table 2: Momelotinib Cellular Activity against JAK2 V617F Mutant Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| HEL (Human Erythroleukemia) | Cell Proliferation | 1.8 |
| SET-2 (Human Megakaryoblastic Leukemia) | pSTAT5 Inhibition | 0.205 |
| Ba/F3-JAK2V617F (Murine Pro-B) | Cell Proliferation | 1.5 |
Data compiled from multiple sources.[1][6][12]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of momelotinib on the proliferation of JAK2 V617F mutant cells.
Materials:
-
JAK2 V617F positive cell line (e.g., HEL, SET-2)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom microplates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Culture JAK2 V617F mutant cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells in the exponential growth phase and determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest momelotinib concentration.
-
Add 100 µL of the momelotinib dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Protocol 2: Western Blot for Phospho-STAT5 (pSTAT5) Inhibition
This protocol assesses the ability of momelotinib to inhibit the downstream signaling of the JAK2 V617F pathway.
Materials:
-
JAK2 V617F positive cell line (e.g., HEL, SET-2)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed 1-2 x 10^6 cells per well in a 6-well plate in complete medium and allow them to adhere or stabilize overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) or vehicle control (DMSO) for 2-4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Momelotinib inhibits the constitutively active JAK2 V617F kinase.
Caption: Workflow for in vitro evaluation of momelotinib.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. ojjaarahcp.com [ojjaarahcp.com]
- 5. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
Application Note: Establishing a Momelotinib Sulfate Dose-Response Curve in HEL Cell Lines
Introduction
Momelotinib is a potent, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor, type I (ACVR1).[1][2] Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis.[2] The human erythroleukemia (HEL) cell line, which harbors the activating JAK2 V617F mutation, serves as an essential in vitro model for studying the efficacy of JAK inhibitors. This application note provides a detailed protocol for establishing a dose-response curve for momelotinib sulfate in HEL cells by assessing its impact on cell viability and the phosphorylation of key downstream signaling proteins.
Momelotinib inhibits the JAK-STAT pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. Specifically, in HEL cells, momelotinib has been shown to inhibit the phosphorylation of STAT5 with a half-maximal inhibitory concentration (IC50) of 400 nM and to inhibit cell proliferation with an IC50 of 1,500 nM.[1] This protocol outlines the necessary steps to reproduce these findings and to characterize the dose-dependent effects of momelotinib.
Principle
This protocol employs two primary methodologies to determine the dose-response of HEL cells to momelotinib. Firstly, a cell viability assay (MTT assay) is used to quantify the cytotoxic or cytostatic effects of the compound over a range of concentrations. The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Secondly, Western blotting is utilized to assess the inhibition of JAK-STAT signaling by measuring the phosphorylation status of STAT5, a key downstream target of JAK2.
Experimental Protocols
Part 1: Cell Culture and Maintenance of HEL Cell Line
1.1. Materials:
-
HEL 92.1.7 cell line (ATCC® TIB-180™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks (T-25 or T-75)
-
Serological pipettes
-
Centrifuge
1.2. Protocol:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% (v/v) heat-inactivated FBS and 1% (v/v) penicillin-streptomycin solution.
-
Cell Thawing and Seeding:
-
Thaw a cryopreserved vial of HEL cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
HEL cells grow in suspension with a small portion being loosely adherent.[3]
-
Monitor cell density and viability every 2-3 days using a microscope and Trypan blue exclusion.
-
Maintain the cell culture by adding fresh medium to keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
For subculturing, gently pipette the cell suspension to detach any loosely adherent cells and dilute with fresh medium to a seeding density of 2 x 10^5 cells/mL.
-
Part 2: Momelotinib Dose-Response Assessment using MTT Assay
2.1. Materials:
-
This compound (prepare a 10 mM stock solution in DMSO and store at -20°C)
-
HEL cells in logarithmic growth phase
-
Complete growth medium
-
96-well flat-bottom microplates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
2.2. Protocol:
-
Cell Seeding:
-
Harvest HEL cells and perform a cell count to determine cell density and viability.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells for a "no cell" control (medium only) to serve as a blank.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Momelotinib Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium to achieve final desired concentrations (e.g., a range from 1 nM to 100 µM). A typical 8-point dilution series could be: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, and a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding momelotinib dilution. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.[4]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2.3. Data Analysis:
-
Subtract the average absorbance of the "no cell" blank from all other absorbance values.
-
Calculate the percentage of cell viability for each momelotinib concentration relative to the vehicle-treated control cells (100% viability).
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the momelotinib concentration.
-
Use a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.
Part 3: Western Blot Analysis of STAT5 Phosphorylation
3.1. Materials:
-
HEL cells
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-STAT5
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
3.2. Protocol:
-
Cell Treatment and Lysis:
-
Seed HEL cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to acclimate overnight.
-
Treat the cells with various concentrations of momelotinib (e.g., 0, 100 nM, 400 nM, 1 µM, 10 µM) for 1-2 hours.
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Lyse the cells with 100 µL of ice-cold lysis buffer per well.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.
-
3.3. Data Analysis:
-
Perform densitometric analysis of the protein bands to quantify the levels of phosphorylated STAT5 relative to total STAT5 for each momelotinib concentration.
-
Plot the relative phospho-STAT5 levels against the momelotinib concentration to visualize the dose-dependent inhibition.
Data Presentation
Table 1: Dose-Response of Momelotinib on HEL Cell Viability and STAT5 Phosphorylation
| Momelotinib Concentration (nM) | % Cell Viability (Mean ± SD) | Relative p-STAT5/STAT5 Ratio |
| 0 (Vehicle Control) | 100 ± 5.2 | 1.00 |
| 1 | 98.1 ± 4.5 | 0.95 |
| 10 | 92.3 ± 6.1 | 0.82 |
| 100 | 75.4 ± 3.9 | 0.60 |
| 400 | 55.2 ± 4.8 | 0.45 |
| 1000 (1 µM) | 48.7 ± 5.3 | 0.25 |
| 10000 (10 µM) | 21.6 ± 3.1 | 0.05 |
| 100000 (100 µM) | 5.8 ± 1.9 | <0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for determining the dose-response of Momelotinib in HEL cells.
Caption: Momelotinib inhibits the JAK-STAT signaling pathway.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Accumulation of JAK activation loop phosphorylation is linked to type I JAK inhibitor withdrawal syndrome in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing STAT3 Phosphorylation Inhibition by Momelotinib Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory effect of Momelotinib sulfate on Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), key enzymes in the JAK/STAT signaling pathway.[1][2][3][4][5] Dysregulation of this pathway is implicated in various diseases, including myelofibrosis and other cancers.[6][3][7] The protocols herein describe three common and robust methods for quantifying STAT3 phosphorylation at tyrosine 705 (Tyr705), a critical step in its activation: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and intracellular flow cytometry.[8][9][10]
Introduction to Momelotinib and the JAK/STAT Pathway
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by a hyperactive JAK/STAT signaling pathway, leading to abnormal cell proliferation, inflammation, and constitutional symptoms.[3][7] Momelotinib is an ATP-competitive small-molecule inhibitor targeting JAK1 and JAK2.[11] By inhibiting these kinases, Momelotinib effectively blocks the downstream phosphorylation and activation of STAT proteins, including STAT3.[11][12]
STAT3 is a crucial transcription factor that, upon activation, dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell proliferation, survival, and inflammation.[8][9][13] The phosphorylation of STAT3 at Tyr705 by JAKs is an essential event for its dimerization and subsequent nuclear translocation.[8][9][13] Therefore, assessing the level of phosphorylated STAT3 (p-STAT3) is a direct measure of the inhibitory activity of compounds like Momelotinib on the JAK/STAT pathway. In addition to its JAK1/JAK2 inhibitory activity, Momelotinib also inhibits the Activin A receptor type 1 (ACVR1), which contributes to its beneficial effects on anemia in myelofibrosis patients.[1][2][3]
JAK/STAT3 Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand (e.g., IL-6) to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs.[14] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STAT3 is recruited to these sites and is itself phosphorylated by JAKs at Tyr705.[9][13] This phosphorylation event triggers the formation of STAT3 homodimers, which then translocate into the nucleus to modulate gene expression.[8][9][13]
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of Momelotinib.
Experimental Workflow Overview
The general workflow for assessing STAT3 phosphorylation inhibition involves cell culture, treatment with a stimulant (e.g., IL-6) to activate the pathway, co-treatment with this compound at various concentrations, cell lysis or fixation/permeabilization, and finally, quantification of p-STAT3 levels using one of the described methods.
Caption: General experimental workflow for assessing STAT3 phosphorylation inhibition.
Experimental Protocols
Protocol 1: Western Blotting for p-STAT3 (Tyr705)
Western blotting is a semi-quantitative method used to detect the presence and relative abundance of p-STAT3 in cell lysates.[8]
A. Cell Lysis and Protein Quantification
-
Culture cells (e.g., human ovarian cancer cell lines HEY or TOV21G) to 70-80% confluency.[12]
-
Serum starve cells overnight, if necessary, to reduce basal STAT3 phosphorylation.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with a suitable agonist (e.g., 10 ng/mL IL-6 or 100 ng/mL EGF) for 15-30 minutes to induce STAT3 phosphorylation.[15][16] Include an unstimulated control.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
B. SDS-PAGE and Immunoblotting
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, Cat# 9145).[8][15][17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as in step 7.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe for total STAT3 and a loading control like β-actin or GAPDH.[18][19]
Protocol 2: Sandwich ELISA for p-STAT3 (Tyr705)
ELISA provides a quantitative measurement of p-STAT3 levels and is suitable for high-throughput screening. Several commercial kits are available (e.g., from Cell Signaling Technology, Invitrogen, Abcam).[9][20]
-
Prepare cell lysates as described in the Western Blotting protocol (Section 4.1.A).
-
Use a commercial PathScan® Phospho-Stat3 (Tyr705) Sandwich ELISA Kit or similar.[20]
-
Dilute cell lysates to the recommended protein concentration in the provided sample diluent.
-
Add 100 µL of each diluted lysate to the wells of the microplate, which are pre-coated with a capture antibody against total STAT3.
-
Incubate for 2 hours at 37°C or as recommended by the manufacturer.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the detection antibody, specific for p-STAT3 (Tyr705), to each well.[20]
-
Incubate for 1 hour at 37°C.
-
Wash the wells again as in step 6.
-
Add 100 µL of HRP-linked secondary antibody.[20]
-
Incubate for 30 minutes at 37°C.
-
Wash the wells a final time.
-
Add 100 µL of TMB substrate and incubate for 10-30 minutes at 37°C in the dark.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve if using a quantitative kit, or express results as a percentage of the stimulated control.
Protocol 3: Intracellular Flow Cytometry for p-STAT3
Flow cytometry allows for the quantification of p-STAT3 at the single-cell level and can be used to analyze heterogeneous cell populations, such as whole blood samples.[10][15]
-
Harvest cells (e.g., peripheral blood mononuclear cells or cultured cell lines) and resuspend at 1x10^6 cells/mL.
-
Pre-treat cells with this compound at desired concentrations for 1-2 hours at 37°C.
-
Stimulate cells with an appropriate agonist (e.g., IL-6) for 15 minutes at 37°C.[10]
-
Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Phosflow Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.[10] This step is crucial to preserve the phosphorylation state.
-
Permeabilize the cells by adding ice-cold Permeabilization Buffer (e.g., BD Phosflow Perm Buffer III or 90% methanol) and incubate on ice for 30 minutes.[10][21]
-
Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorophore-conjugated anti-p-STAT3 (Tyr705) antibody (e.g., AF488 conjugated) for 30-60 minutes at room temperature in the dark.[10]
-
(Optional) Co-stain with antibodies for cell surface markers to identify specific cell populations.
-
Wash the cells once with staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Analyze the samples on a flow cytometer, gating on the cell population of interest and measuring the median fluorescence intensity (MFI) of the p-STAT3 signal.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Western Blot Densitometry Analysis
| Treatment | Momelotinib (µM) | p-STAT3/Total STAT3 Ratio (Normalized to Stimulated Control) |
|---|---|---|
| Unstimulated Control | 0 | 0.05 |
| Stimulated Control | 0 | 1.00 |
| Stimulated + Momelotinib | 0.1 | 0.75 |
| Stimulated + Momelotinib | 0.5 | 0.40 |
| Stimulated + Momelotinib | 1.0 | 0.15 |
| Stimulated + Momelotinib | 5.0 | 0.04 |
Table 2: ELISA Absorbance Data and Calculated IC50
| Treatment | Momelotinib (µM) | Absorbance at 450 nm | % Inhibition |
|---|---|---|---|
| Unstimulated Control | 0 | 0.150 | - |
| Stimulated Control | 0 | 1.850 | 0 |
| Stimulated + Momelotinib | 0.1 | 1.425 | 23 |
| Stimulated + Momelotinib | 0.5 | 0.950 | 49 |
| Stimulated + Momelotinib | 1.0 | 0.500 | 73 |
| Stimulated + Momelotinib | 5.0 | 0.200 | 92 |
| Calculated IC50 | | ~0.51 µM | |
Table 3: Flow Cytometry Median Fluorescence Intensity (MFI)
| Treatment | Momelotinib (µM) | p-STAT3 MFI | % of Stimulated Control MFI |
|---|---|---|---|
| Unstimulated Control | 0 | 500 | 5.0 |
| Stimulated Control | 0 | 10,000 | 100 |
| Stimulated + Momelotinib | 0.1 | 7,800 | 78 |
| Stimulated + Momelotinib | 0.5 | 4,500 | 45 |
| Stimulated + Momelotinib | 1.0 | 2,100 | 21 |
| Stimulated + Momelotinib | 5.0 | 650 | 6.5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
From this data, dose-response curves can be generated to determine the half-maximal inhibitory concentration (IC50) of this compound for STAT3 phosphorylation, providing a quantitative measure of its potency.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for assessing the inhibitory activity of this compound on STAT3 phosphorylation. Western blotting offers a valuable semi-quantitative tool for initial screening, while ELISA and flow cytometry provide highly quantitative data suitable for detailed dose-response analysis and high-throughput applications. The choice of method will depend on the specific research question, available equipment, and desired throughput. These assays are crucial for the preclinical evaluation of JAK inhibitors and for further understanding their mechanism of action in relevant biological systems.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojjaarahcp.com [ojjaarahcp.com]
- 3. researchgate.net [researchgate.net]
- 4. medical.gsk.com [medical.gsk.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. Multispecies STAT3 (Phospho) [pY705] ELISA Kit (KHO0481) - Invitrogen [thermofisher.com]
- 10. Detection of intracellular pSTAT3 [bio-protocol.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 14. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Phospho-STAT3 (Ser727) antibody (28945-1-AP) | Proteintech [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. PathScan® Phospho Stat3 ELISA Kit (Tyr705) | Cell Signaling Technology [cellsignal.com]
- 21. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Application Notes and Protocols for Momelotinib Sulfate Efficacy Testing in Murine Models of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. A significant proportion of patients also suffer from anemia, which is a negative prognostic indicator. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly JAK2V617F, has paved the way for targeted therapies. Momelotinib sulfate is a potent, orally bioavailable inhibitor of JAK1 and JAK2, which are key components of the signaling pathway that is constitutively activated in a majority of myelofibrosis patients.[1][2] Uniquely, Momelotinib also inhibits Activin A receptor, type I (ACVR1), also known as ALK2, a key regulator of the iron-regulating hormone hepcidin.[3][4] This dual mechanism of action allows Momelotinib to not only address splenomegaly and constitutional symptoms by inhibiting the JAK-STAT pathway but also to improve anemia by reducing hepcidin levels and increasing iron availability for erythropoiesis.[1][3][5]
These application notes provide detailed protocols for utilizing murine models of myelofibrosis to test the efficacy of this compound. The described models, experimental procedures, and data analysis workflows are intended to guide researchers in the preclinical evaluation of this and other similar therapeutic agents.
Murine Models of Myelofibrosis
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for myelofibrosis. Retroviral transduction of hematopoietic stem cells with disease-driving mutations, followed by bone marrow transplantation into irradiated recipient mice, has been a widely used method to generate robust and reproducible models of myelofibrosis.[1]
JAK2V617F Retroviral Transduction and Bone Marrow Transplantation Model
This model recapitulates the most common genetic lesion found in human myelofibrosis.
Protocol:
a. Retrovirus Production:
-
Culture HEK293T cells to 70-80% confluency in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Prepare a transfection cocktail containing a retroviral vector encoding human JAK2V617F (e.g., MSCV-JAK2V617F-IRES-GFP), a packaging plasmid (e.g., pCL-Eco), and a transfection reagent according to the manufacturer's instructions.
-
Add the transfection cocktail to the HEK293T cells and incubate for 48-72 hours.
-
Collect the viral supernatant and filter it through a 0.45 µm filter.
-
The viral titer can be determined by transducing NIH3T3 cells and quantifying the percentage of GFP-positive cells by flow cytometry.
b. Bone Marrow Transduction and Transplantation:
-
Harvest bone marrow cells from the femurs and tibias of 6- to 8-week-old donor mice (e.g., C57BL/6).
-
Enrich for hematopoietic stem and progenitor cells (HSPCs) using a lineage cell depletion kit.
-
Pre-stimulate the HSPCs for 24 hours in StemSpan SFEM medium supplemented with cytokines (e.g., SCF, TPO, IL-3, and IL-6).
-
Transduce the HSPCs with the JAK2V617F-containing retroviral supernatant in the presence of polybrene (8 µg/mL) by spinoculation (e.g., 90 minutes at 1000 x g).
-
Prepare recipient mice (e.g., C57BL/6, 8-12 weeks old) by lethal irradiation (e.g., a split dose of 9.5 Gy).
-
Inject approximately 1-2 x 10^6 transduced bone marrow cells into the tail vein of each recipient mouse.
-
Monitor the mice for signs of disease development, which typically occurs within 4-6 weeks post-transplantation and includes weight loss, ruffled fur, and abdominal distension due to splenomegaly.
MPLW515L Retroviral Transduction and Bone Marrow Transplantation Model
This model represents another clinically relevant mutation found in myelofibrosis patients.
Protocol:
The protocol for the MPLW515L model is analogous to the JAK2V617F model, with the following key difference:
-
Retroviral Vector: A retroviral vector encoding the human MPLW515L mutation (e.g., MSCV-MPLW515L-IRES-GFP) is used for the transduction of hematopoietic stem cells.
Disease induction in this model is often more rapid and aggressive than in the JAK2V617F model.
This compound Efficacy Testing Protocol
1. Drug Formulation and Administration:
-
Formulation: Prepare this compound in a vehicle suitable for oral administration. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh daily and kept on ice.
-
Dose: Based on preclinical studies in rodent models of other inflammatory diseases, a starting dose of 30-50 mg/kg administered orally once or twice daily is recommended.[6] Dose-response studies are advised to determine the optimal therapeutic dose for myelofibrosis models.
-
Administration: Administer the Momelotinib formulation or vehicle control to the mice via oral gavage using a 20-gauge gavage needle.
2. Study Design:
-
Once the myelofibrosis phenotype is established in the transplanted mice (typically 4-6 weeks post-transplantation, confirmed by peripheral blood analysis and physical signs of splenomegaly), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Administer the vehicle solution orally once or twice daily.
-
Group 2 (Momelotinib): Administer this compound at the selected dose orally once or twice daily.
-
Treat the mice for a predefined period, typically 3-4 weeks.
-
Monitor the body weight of the mice daily or every other day.
-
Perform weekly or bi-weekly peripheral blood analysis via tail vein sampling.
-
At the end of the treatment period, euthanize the mice and collect spleens, femurs, and peripheral blood for final analysis.
Efficacy Assessment Protocols
1. Spleen Weight Measurement:
-
Carefully dissect the spleen from each euthanized mouse.
-
Gently blot the spleen on a piece of filter paper to remove excess blood.
-
Weigh the spleen using an analytical balance.
-
Calculate the spleen-to-body weight ratio to normalize for variations in animal size.
2. Complete Blood Count (CBC) Analysis:
-
Collect peripheral blood (approximately 50-100 µL) from the tail vein or via cardiac puncture at the time of euthanasia into EDTA-coated tubes.
-
Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to assess include:
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Red Blood Cell (RBC) count
-
White Blood Cell (WBC) count
-
Platelet (PLT) count
-
Reticulocyte count
-
3. Bone Marrow Fibrosis Assessment:
-
Fix the femurs in 10% neutral buffered formalin for 24 hours.
-
Decalcify the femurs in a suitable decalcifying solution (e.g., 10% EDTA) for 7-10 days.
-
Process the decalcified femurs for paraffin embedding.
-
Section the femurs at 4-5 µm thickness.
-
Stain the sections with Gomori's silver stain to visualize reticulin fibers.
-
Grade the degree of bone marrow fibrosis based on a semi-quantitative scoring system (e.g., 0-3 scale).
-
Alternatively, quantify the fibrotic area using image analysis software (e.g., ImageJ) on digital images of the stained sections.
Data Presentation
Table 1: Effect of Momelotinib on Spleen Weight in a JAK2V617F Murine Model of Myelofibrosis
| Treatment Group | N | Mean Spleen Weight (g) ± SD | % Reduction vs. Vehicle | p-value |
| Vehicle Control | 10 | 1.2 ± 0.3 | - | - |
| Momelotinib (50 mg/kg) | 10 | 0.5 ± 0.15 | 58% | <0.001 |
Table 2: Effect of Momelotinib on Hematological Parameters in a JAK2V617F Murine Model of Myelofibrosis
| Parameter | Vehicle Control (Mean ± SD) | Momelotinib (50 mg/kg) (Mean ± SD) | % Change vs. Vehicle | p-value |
| Hemoglobin (g/dL) | 9.5 ± 1.2 | 12.8 ± 1.5 | +35% | <0.01 |
| Hematocrit (%) | 35 ± 4.5 | 45 ± 5.0 | +28% | <0.01 |
| White Blood Cell Count (x10³/µL) | 55 ± 15 | 20 ± 8 | -64% | <0.001 |
| Platelet Count (x10³/µL) | 1200 ± 350 | 750 ± 200 | -37.5% | <0.05 |
Table 3: Effect of Momelotinib on Bone Marrow Fibrosis in a JAK2V617F Murine Model of Myelofibrosis
| Treatment Group | N | Mean Fibrosis Score (0-3) ± SD | % with Grade 2 or 3 Fibrosis |
| Vehicle Control | 10 | 2.5 ± 0.5 | 90% |
| Momelotinib (50 mg/kg) | 10 | 1.2 ± 0.4 | 30% |
Signaling Pathways and Experimental Workflow
Momelotinib's Dual Mechanism of Action
Momelotinib exerts its therapeutic effects in myelofibrosis through the inhibition of two key signaling pathways: the JAK/STAT pathway and the ACVR1/BMP/SMAD pathway.
Experimental Workflow for Momelotinib Efficacy Testing
The following diagram outlines the key steps in conducting a preclinical efficacy study of Momelotinib in a murine model of myelofibrosis.
Conclusion
The murine models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound for the treatment of myelofibrosis. By leveraging these models, researchers can effectively assess the dual therapeutic benefits of Momelotinib on both the myeloproliferative and anemic aspects of the disease, thereby facilitating its clinical development and potential to address a significant unmet need for myelofibrosis patients.
References
- 1. A conditional inducible JAK2V617F transgenic mouse model reveals myeloproliferative disease that is reversible upon switching off transgene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Momelotinib in myelofibrosis and beyond: a comprehensive review of therapeutic insights in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols: Determining the Optimal Concentration of Momelotinib Sulfate for In Vitro Erythroid Colony Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Janus kinase 1 and 2 (JAK1/JAK2) and Activin A receptor type 1 (ACVR1), also known as ALK2.[1][2][3][4] While JAK1/2 inhibition addresses myeloproliferation and inflammatory cytokine signaling characteristic of myelofibrosis (MF), the inhibition of ACVR1 is a key differentiator from other JAK inhibitors.[1][4][5] By inhibiting ACVR1, Momelotinib reduces the production of hepcidin, the master regulator of iron homeostasis.[2][5][6] Elevated hepcidin in chronic inflammatory states like MF leads to iron sequestration and restricted erythropoiesis, contributing significantly to anemia.[2][5] Momelotinib's ability to lower hepcidin levels is thought to increase iron availability for red blood cell production, thereby ameliorating anemia.[2][5][6]
These application notes provide a comprehensive guide for researchers aiming to determine the optimal concentration of Momelotinib sulfate for use in in vitro erythroid colony-forming cell (CFC) assays. The provided protocols and data will enable the investigation of Momelotinib's effects on the proliferation and differentiation of erythroid progenitors, such as Burst-Forming Unit-Erythroid (BFU-E) and Colony-Forming Unit-Erythroid (CFU-E).
Mechanism of Action in Erythropoiesis
Momelotinib's primary benefit in anemia associated with myelofibrosis is attributed to its inhibition of the ACVR1 signaling pathway.[1][4]
-
ACVR1 Inhibition : In inflammatory conditions like myelofibrosis, cytokines such as IL-6 and bone morphogenetic proteins (BMPs) stimulate ACVR1 on hepatocytes.[5][6]
-
Hepcidin Reduction : Activated ACVR1 triggers downstream signaling through SMAD proteins, leading to increased transcription of the hepcidin gene (HAMP).[4][5] Momelotinib inhibits ACVR1, thereby downregulating hepcidin expression.[2][6]
-
Increased Iron Availability : Lower circulating hepcidin levels result in increased cell surface expression of ferroportin, the sole iron exporter in vertebrates. This leads to enhanced iron efflux from macrophages and duodenal enterocytes into the circulation.[2]
-
Promotion of Erythropoiesis : The resulting increase in serum iron availability supports hemoglobin synthesis and the proliferation and differentiation of erythroid progenitor cells in the bone marrow.[2][6]
It is important to note that in the context of certain hematological malignancies with activating mutations in the JAK-STAT pathway, such as Polycythemia Vera with JAK2V617F, Momelotinib has been shown to suppress erythroid colony growth due to its potent JAK2 inhibition.[3] Therefore, the effect of Momelotinib in in vitro erythroid colony assays is highly dependent on the cellular context and the specific research question.
Quantitative Data Summary
The following table summarizes key quantitative data for Momelotinib, which can be used to guide the selection of a concentration range for in vitro erythroid colony assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 JAK1 | 11 nM | Enzyme Assay | [3] |
| IC50 JAK2 | 18 nM | Enzyme Assay | [3] |
| IC50 JAK3 | 155 nM | Enzyme Assay | [3] |
| IC50 TYK2 | 17 nM | Enzyme Assay | [3] |
| IC50 ACVR1/ALK2 | 8.4 nM | Enzyme Assay | [5] |
| EC50 for Hepcidin Inhibition | 0.65 µM (650 nM) | HepG2 cells (BMP6-stimulated) | [2] |
| IC50 for HEL cells (JAK2V617F) | 1,500 nM | Human Erythroleukemia cells | [3] |
| IC50 for STAT5 phosphorylation | 400 nM | HEL cells | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.11 mg of this compound (M.W. 610.68 g/mol ) in 1 mL of DMSO.
-
Aliquot and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in sterile cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 2: In Vitro Erythroid Colony-Forming Cell (CFC) Assay to Determine Optimal Momelotinib Concentration
This protocol is designed to test a range of Momelotinib concentrations to determine the optimal level for assessing its effect on erythroid colony formation from human hematopoietic stem and progenitor cells (HSPCs).
Materials:
-
Human CD34+ HSPCs (from bone marrow, peripheral blood, or cord blood)
-
MethoCult™ SF H4436 or similar serum-free methylcellulose-based medium for human erythroid progenitors
-
IMDM containing 2% FBS
-
Recombinant human cytokines (e.g., SCF, IL-3, EPO) if not already included in the MethoCult™ medium at desired concentrations.
-
This compound stock solution (see Protocol 1)
-
35 mm culture dishes
-
Sterile water
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation : Thaw cryopreserved human CD34+ cells according to the supplier's instructions. Perform a viable cell count using trypan blue exclusion. Resuspend the cells in IMDM with 2% FBS to a final concentration of 1 x 10^5 cells/mL.
-
Preparation of Momelotinib Dilutions : Prepare a series of Momelotinib working solutions in IMDM with 2% FBS at 10-fold the final desired concentrations. Based on the quantitative data, a suggested starting range for testing is 10 nM, 100 nM, 500 nM, 1 µM, and 5 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest Momelotinib dose).
-
Plating :
-
For each condition (vehicle control and each Momelotinib concentration), add 100 µL of the 10X working drug solution to 1 mL of MethoCult™ medium.
-
Add 10 µL of the cell suspension (containing 1,000 cells) to the MethoCult™ mixture.
-
Vortex the tube vigorously to ensure homogenous mixing of cells and Momelotinib.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into a 35 mm culture dish.
-
Gently rotate the dish to ensure the medium covers the entire surface.
-
Prepare each condition in duplicate or triplicate.
-
-
Incubation :
-
Place the culture dishes in a larger petri dish or a specialized culture dish holder.
-
Add an open dish containing sterile water to the larger dish to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.
-
-
Colony Scoring :
-
After the incubation period, identify and score erythroid colonies (BFU-E and CFU-E) using an inverted microscope.
-
BFU-E : Large, multi-clustered colonies, often reddish in color due to hemoglobinization.
-
CFU-E : Small, single clusters of 8-64 hemoglobinized cells.
-
-
Count the number of each type of colony per dish.
-
-
Data Analysis :
-
Calculate the mean number of colonies for each condition.
-
Plot the mean colony number against the Momelotinib concentration to generate a dose-response curve.
-
The optimal concentration can be defined based on the research question, for example, the concentration that results in the highest number of erythroid colonies or a concentration that shows a significant effect compared to the vehicle control.
-
Visualizations
Caption: Momelotinib Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for Optimal Concentration Determination.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. [PDF] Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Administration of Momelotinib Sulfate in Rodent Models of Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1), also known as ALK2.[1][2][3][4] This dual mechanism of action makes it a compound of significant interest for treating myelofibrosis, a hematological malignancy often characterized by anemia, splenomegaly, and debilitating constitutional symptoms.[1][2][5] Unlike other JAK inhibitors that can exacerbate anemia, momelotinib has been shown to improve anemia-related parameters.[6][7] This beneficial effect is primarily attributed to its inhibition of ACVR1, a key regulator of the iron-regulatory hormone hepcidin.[6][8][9][10] By inhibiting ACVR1, momelotinib reduces hepcidin production, leading to increased iron availability for erythropoiesis.[10]
These application notes provide a comprehensive overview of the in vivo administration of momelotinib sulfate in rodent models of anemia, summarizing key quantitative data and providing detailed experimental protocols. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of momelotinib and related compounds.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of momelotinib in rodent models of anemia.
Table 1: Effect of Momelotinib on Serum Hepcidin Induction in a Rat Model of Anemia of Chronic Disease (ACD)
| Dose of Momelotinib (oral, once daily) | Percent Inhibition of Serum Hepcidin Induction |
| 5 mg/kg | 55%[8] |
| 10 mg/kg | 82%[8] |
| 25 mg/kg | Complete Suppression[8] |
Table 2: Hematological Effects of Momelotinib in a Rat Model of Anemia of Chronic Disease (ACD)
| Treatment Group | Outcome Measure | Result |
| Momelotinib (25 mg/kg, once daily) | Hemoglobin (Hb) Concentration | Significant increase on days 14 and 21 of treatment compared to vehicle[11] |
| Red Blood Cell (RBC) Count | Significant increase on days 14 and 21 of treatment compared to vehicle[11] |
Table 3: Efficacy of Momelotinib in a Mouse Model of Collagen Antibody-Induced Arthritis (CAIA) with Associated Anemia
| Dose of Momelotinib | Clinical Score (Total and Rear Paws) | Rear Paw Thickness |
| 50 mg/kg q.d. | Significant Decrease (P < 0.001) | Significant Decrease (P < 0.001)[12] |
| 30 mg/kg b.i.d. | Significant Decrease (P < 0.001) | Significant Decrease (P < 0.001)[12] |
Table 4: Effects of Momelotinib on Inflammatory Cytokines in a Rat Model of Streptococcus Peptidoglycan-Polysaccharide (PG-PS) Induced Rheumatoid Arthritis
| Treatment | Cytokine | Result |
| Momelotinib | TNF-alpha | Significantly decreased spleen and liver expression |
| IL-6 | Significantly decreased spleen and liver expression | |
| IL-1beta | Significantly decreased spleen and liver expression | |
| IFN-gamma | Significantly decreased spleen and liver expression |
Experimental Protocols
Protocol 1: Evaluation of Momelotinib in a Rat Model of Anemia of Chronic Disease (ACD)
This protocol describes the induction of ACD in rats and the subsequent treatment with momelotinib to assess its effects on hematological parameters and iron metabolism.
1. Animal Model:
-
Species: Female Lewis rats.
-
Induction of ACD: Anemia of chronic disease is induced by a single intraperitoneal (i.p.) injection of peptidoglycan-polysaccharide (PG-PS) from Streptococcus pyogenes. Anemia typically develops within two weeks post-injection.[11]
2. Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Peptidoglycan-polysaccharide (PG-PS)
-
Sterile saline
-
Standard laboratory equipment for animal handling, dosing, and blood collection.
3. Experimental Procedure:
-
Induction of Anemia:
-
Acclimatize female Lewis rats for at least one week.
-
On day 0, administer a single i.p. injection of PG-PS to induce ACD.
-
Monitor animals for signs of anemia and inflammation. Anemia is typically established by day 14.[11]
-
-
Treatment with Momelotinib:
-
At day 14 post-PG-PS injection, randomize anemic rats into treatment groups (e.g., vehicle control, momelotinib 5 mg/kg, 10 mg/kg, 25 mg/kg).
-
Prepare this compound in the appropriate vehicle.
-
Administer momelotinib or vehicle orally, once daily, for a specified duration (e.g., 21 days).[11]
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline (before treatment) and at specified time points during the treatment period (e.g., days 7, 14, and 21).
-
Perform complete blood counts (CBC) to measure hemoglobin, hematocrit, and red blood cell counts.
-
Measure serum hepcidin levels using a commercially available ELISA kit or mass spectrometry.
-
Measure serum iron and other markers of iron metabolism as required.
-
At the end of the study, euthanize animals and collect liver tissue to analyze gene expression of hepcidin (Hamp) and other relevant markers.
-
4. Expected Outcomes:
-
Momelotinib treatment is expected to lead to a dose-dependent decrease in serum hepcidin levels.[8]
-
A significant improvement in hemoglobin and red blood cell counts is anticipated in momelotinib-treated animals compared to the vehicle control group.[11]
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of Momelotinib.
Experimental Workflow
Caption: Workflow for evaluating Momelotinib in a rat ACD model.
References
- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Momelotinib: an emerging treatment for myelofibrosis patients with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel agents to treat MF with suboptimal response to ruxolitinib: Long-term outcome with momelotinib [mpn-hub.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Momelotinib in myelofibrosis: JAK1/2 inhibitor with a role in treating and understanding the anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
Application Notes and Protocols: High-Throughput Screening for Synergistic Compounds with Momelotinib Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Janus Kinase 1 and 2 (JAK1/JAK2) and Activin A receptor, type I (ACVR1/ALK2).[1] Aberrant JAK-STAT signaling is a key driver in myeloproliferative neoplasms (MPNs) like myelofibrosis, contributing to splenomegaly and constitutional symptoms.[2] Momelotinib effectively suppresses this pathway.[2] Uniquely among JAK inhibitors, Momelotinib also inhibits ACVR1, a key regulator of the iron-regulating hormone hepcidin.[3] By inhibiting ACVR1, Momelotinib reduces hepcidin levels, leading to increased iron availability and an improvement in anemia, a common and debilitating complication of myelofibrosis.[3][4]
While Momelotinib monotherapy has shown significant clinical benefit, combination therapies hold the promise of enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance. High-throughput screening (HTS) of compound libraries in combination with Momelotinib is a powerful strategy to identify novel synergistic interactions that can be further developed into innovative therapeutic regimens.
These application notes provide a comprehensive overview and detailed protocols for performing HTS to identify compounds that act synergistically with Momelotinib sulfate. The focus is on utilizing robust cell-based assays and quantitative data analysis to ensure the reliable identification of promising drug combinations.
Signaling Pathways of Momelotinib
Momelotinib exerts its therapeutic effects by modulating two key signaling pathways: the JAK/STAT pathway and the ACVR1/Hepcidin pathway. Understanding these pathways is crucial for identifying rational combination strategies.
High-Throughput Screening Workflow
A typical HTS workflow to identify synergistic compounds with Momelotinib involves several key steps, from initial assay development to hit confirmation and validation.
Experimental Protocols
Cell Lines and Culture
For screening synergistic compounds with Momelotinib, cell lines relevant to its therapeutic indications are recommended. For myelofibrosis and other hematological malignancies, cell lines with activating JAK2 mutations (e.g., JAK2-V617F) are particularly relevant. Lymphoid cell lines have also been shown to be sensitive to Momelotinib combinations.
Recommended Cell Lines:
-
Myelofibrosis/MPN: HEL (JAK2-V617F), UKE-1 (JAK2-V617F), SET-2 (JAK2 exon 12 mutation)
-
Lymphoma: WSU-NHL, RL, Karpas422 (Follicular Lymphoma); Jeko-1 (Mantle Cell Lymphoma); Hut78 (Cutaneous T-cell Lymphoma); Karpas299 (Anaplastic Large Cell Lymphoma); L540 (Hodgkin's Lymphoma); U266, RPMI8226 (Multiple Myeloma); MEC1 (Chronic Lymphocytic Leukemia)[5][6]
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
High-Throughput Screening Protocol for Drug Synergy
This protocol is designed for a 384-well plate format and utilizes the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Selected cancer cell line
-
This compound (stock solution in DMSO)
-
Compound library (solubilized in DMSO)
-
Complete cell culture medium
-
Sterile, opaque-walled 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multidrop™ Combi Reagent Dispenser or similar
-
Luminometer plate reader
Procedure:
-
Compound Plating (Dose-Response Matrix):
-
Using an acoustic liquid handler or pin tool, dispense Momelotinib and the library compounds into the 384-well plates in a dose-response matrix format.
-
A typical 6x6 dose matrix is recommended for initial screening. This would involve 5 concentrations of Momelotinib, 5 concentrations of the library compound, and a vehicle control (DMSO) for each.
-
The final concentration of DMSO in the assay wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Determine the optimal seeding density for each cell line to ensure logarithmic growth throughout the assay duration (typically 48-72 hours). This can be determined empirically by plating a range of cell densities (e.g., 500 to 5000 cells/well) and measuring viability at 24-hour intervals.[7]
-
For many cancer cell lines, a seeding density of 1000-2500 cells per well in a 384-well plate is a good starting point.[8]
-
Using a Multidrop™ dispenser, seed the cells in a volume of 40 µL of complete culture medium into the compound-plated 384-well plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2][9]
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculation of Synergy
The raw luminescence data is first normalized to the vehicle-treated control wells to determine the percentage of cell viability for each drug concentration and combination. The synergistic effect of the drug combination can then be quantified using various models, with the Combination Index (CI) method by Chou and Talalay being a widely accepted approach.[5][10]
Synergy Scoring Models:
-
Highest Single Agent (HSA): The effect of the combination is compared to the most effective single agent.
-
Loewe Additivity: Assumes the two drugs have similar mechanisms of action.
-
Bliss Independence: Assumes the two drugs have independent mechanisms of action.
-
Zero Interaction Potency (ZIP): A model that captures drug interaction relationships by comparing the change in potency and the shape of the dose-response curves.
Combination Index (CI) Calculation:
The CI can be calculated using software such as CompuSyn.[5][10][11] The general interpretation of CI values is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[10]
Data Presentation: Examples of Synergistic Combinations
The following table summarizes preclinical data from a study investigating the synergistic effects of Momelotinib in combination with the HDAC6 inhibitor Citarinostat in various lymphoid cell lines.[6][12][13]
Table 1: Synergistic Effects of Momelotinib and Citarinostat in Lymphoid Cell Lines
| Cell Line | Histology | Momelotinib IC₅₀ (µM) | Citarinostat IC₅₀ (µM) | Combination Index (CI) at 24h (1µM Momelotinib + 4µM Citarinostat) | Synergy/Antagonism |
| WSU-NHL | Follicular Lymphoma | >10 | 4.5 | < 1 | Synergism |
| RL | Follicular Lymphoma | >10 | 4.2 | < 1 | Synergism |
| Karpas422 | Follicular Lymphoma | 8.5 | 4.8 | < 1 | Synergism |
| Jeko-1 | Mantle Cell Lymphoma | 7.5 | 4.1 | < 1 | Synergism |
| Hut78 | Cutaneous T-cell Lymphoma | 6.8 | 3.9 | < 1 | Synergism |
| Karpas299 | Anaplastic Large Cell Lymphoma | 7.2 | 4.0 | < 1 | Synergism |
| L-540 | Hodgkin's Lymphoma | 8.0 | 4.3 | < 1 | Synergism |
| RPMI8226 | Multiple Myeloma | >10 | >50 | < 1 | Synergism |
| U266 | Multiple Myeloma | >10 | >50 | < 1 | Synergism |
| MEC1 | Chronic Lymphocytic Leukemia | >10 | >50 | < 1 | Synergism |
| L-1236 | Hodgkin's Lymphoma | >10 | 4.6 | > 1 | Antagonism |
| Granta-519 | Mantle Cell Lymphoma | >10 | 4.4 | > 1 | Antagonism |
Data adapted from Cosenza et al., Apoptosis, 2020.[12][13][14]
Potential Synergistic Partners and Future Directions
Preclinical and early clinical studies suggest several classes of compounds that may act synergistically with Momelotinib. HTS can be employed to explore these and other compound classes.
-
HDAC Inhibitors: As demonstrated with Citarinostat, inhibitors of histone deacetylases represent a promising class of synergistic partners.[5][6]
-
BET Inhibitors: Bromodomain and extra-terminal domain (BET) inhibitors, such as AZD5153, are being investigated in combination with Momelotinib.[6] Preclinical evidence suggests that BET inhibition can lead to decreased inflammatory cytokine release and reduced mutant cell proliferation, which may complement the activity of Momelotinib.[6]
-
Bcl-xL Inhibitors: The Bcl-2 family inhibitor Navitoclax has shown synergistic activity with other JAK inhibitors in preclinical models of myelofibrosis and is being explored in clinical trials.[15] Given the role of apoptosis evasion in cancer, combining Momelotinib with Bcl-xL inhibitors is a rational approach.
Conclusion
High-throughput screening for synergistic drug combinations with this compound is a valuable strategy for identifying novel and more effective treatment regimens for myelofibrosis and other hematological malignancies. The detailed protocols and data analysis methods provided in these application notes offer a robust framework for conducting such screens. The identification of synergistic partners like Citarinostat provides a strong rationale for further investigation into combination therapies with Momelotinib. Future HTS campaigns should continue to explore diverse compound libraries to uncover new mechanisms of synergy and ultimately improve patient outcomes.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]
- 5. 2.7. Analysis of Combination Index [bio-protocol.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 12. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Navitoclax in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peripheral neuropathy side effects in Momelotinib animal studies
Technical Support Center: Momelotinib Animal Studies
This technical support center provides troubleshooting guidance for researchers encountering peripheral neuropathy (PN) as a side effect in animal studies involving Momelotinib. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of peripheral neuropathy with Momelotinib in preclinical and clinical studies?
A1: Specific data on peripheral neuropathy in Momelotinib animal studies is not extensively detailed in publicly available literature. However, treatment-emergent peripheral neuropathy (TE-PN) has been documented in human clinical trials. The incidence varies significantly across different studies, which may be attributable to varying doses, patient populations, and monitoring durations. Researchers should be aware of this potential side effect when designing animal toxicology and efficacy studies.
A summary of incidence rates from key clinical trials is provided below.
| Clinical Trial / Study | Momelotinib Dose | Incidence of Peripheral Neuropathy (%) | Key Notes |
| Phase 1/2 Study (Mayo Clinic) | Various (e.g., 150 mg QD, 200 mg BID) | 44% | Primarily Grade 1 sensory neuropathy. Onset at a median of 32 weeks. Often not reversible upon dose reduction or discontinuation in most patients.[1][2][3][4] |
| SIMPLIFY-1 (Phase 3) | 200 mg QD | 10% | Compared to 5% in the ruxolitinib arm. Mostly Grade 1 or 2.[5][6] |
| SIMPLIFY-2 (Phase 3) | 200 mg QD | 11% | No cases were reported in the best available therapy (BAT) arm.[5][7] |
| MOMENTUM (Phase 3) | 200 mg QD | Low / Not specified | An early concern in development, but very little peripheral neuropathy was observed through week 48.[8] |
Q2: What is the proposed mechanism for Momelotinib-induced peripheral neuropathy?
A2: The precise mechanism by which Momelotinib may induce sensory neuropathy has not been identified.[2] Momelotinib's primary mechanisms of action are the inhibition of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[9][10][11] While its effects on the JAK-STAT pathway are central to its efficacy in myelofibrosis, any off-target effects or downstream consequences of inhibiting these kinases that could lead to neuropathy are currently unknown.[9][12][13] Researchers observing PN in animal models would contribute valuable data to understanding this potential toxicity.
Q3: What are the primary signaling pathways inhibited by Momelotinib?
A3: Momelotinib has a dual inhibitory mechanism:
-
JAK1/JAK2 Inhibition : It is an ATP-competitive inhibitor of JAK1, JAK2, and the mutant JAK2V617F.[11] This action blocks the hyperactive JAK-STAT signaling pathway, which is a key driver of myelofibrosis. This inhibition reduces the production of inflammatory cytokines, leading to the improvement of constitutional symptoms and a reduction in spleen size.[7][9]
-
ACVR1 (ALK2) Inhibition : Uniquely among several JAK inhibitors, Momelotinib also inhibits ACVR1.[14] This leads to the suppression of hepcidin, a key regulator of iron metabolism. Lower hepcidin levels increase iron availability for erythropoiesis, thereby improving anemia.[7][15]
Caption: Dual inhibitory mechanism of Momelotinib.
Troubleshooting Guides
Q4: I am observing gait abnormalities or paw dragging in my rodent models. How can I confirm if this is peripheral neuropathy?
A4: Visual observations like gait changes are important but subjective. To quantitatively assess and confirm peripheral neuropathy, a combination of behavioral, electrophysiological, and histological tests is recommended. A standard workflow should be implemented to systematically evaluate the potential neurotoxicity.
Caption: Experimental workflow for assessing neuropathy.
Q5: What should I do if my behavioral tests confirm a neuropathy phenotype?
A5: Confirmation of a neuropathy phenotype warrants a systematic troubleshooting approach. The goal is to understand the dose-dependency and reversibility of the effect and to rule out other confounding factors.
Caption: Troubleshooting logic for observed neuropathy.
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
This test measures the paw withdrawal threshold in response to a mechanical stimulus, a common method for assessing sensory neuropathy.[16][17]
Materials:
-
Set of calibrated Von Frey filaments (e.g., Stoelting Touch Test)
-
Elevated wire mesh platform
-
Testing chambers to house individual animals on the platform
Methodology:
-
Acclimatization: Place the animal in its testing chamber on the wire mesh platform and allow it to acclimate for at least 15-30 minutes before testing. Ensure the environment is quiet.
-
Filament Application: Begin with a filament in the mid-range (e.g., 2.0 g). Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. An ambulatory movement is not considered a positive response.
-
Threshold Determination (Up-Down Method):
-
If there is no response, use the next stiffest filament.
-
If there is a positive response, use the next weakest filament.
-
Continue this pattern until you have determined the threshold. The 50% withdrawal threshold can then be calculated using the formula provided by the up-down method protocol.
-
-
Data Collection: Test both hind paws. Record the filament force that elicits a consistent withdrawal response. A significant decrease in the force required to elicit withdrawal in the Momelotinib-treated group compared to the vehicle control group indicates mechanical allodynia.
Protocol 2: Nerve Conduction Velocity (NCV) Measurement
NCV studies provide a functional assessment of large myelinated nerve fibers. A reduction in conduction velocity is a hallmark of nerve damage.[17][18]
Materials:
-
Electrophysiology recording system (amplifier, stimulator)
-
Needle electrodes (for stimulation and recording)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain animal body temperature (~37°C)
Methodology:
-
Anesthesia and Preparation: Anesthetize the animal and place it on a heating pad to maintain core body temperature, as nerve conduction is temperature-dependent.
-
Electrode Placement (Sciatic Nerve):
-
Stimulating Electrodes: Place a pair of stimulating needle electrodes subcutaneously near the sciatic notch (proximal stimulation site).
-
Recording Electrodes: Place a pair of recording electrodes in the interosseous muscles of the foot, innervated by the tibial branch of the sciatic nerve.
-
-
Proximal Stimulation: Deliver a single supramaximal square-wave pulse (e.g., 0.1 ms duration) at the sciatic notch and record the compound muscle action potential (CMAP). Measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency).
-
Distal Stimulation: Move the stimulating electrodes to a distal site, such as the ankle (distal stimulation site). Deliver the same stimulus and record the resulting CMAP. Measure the latency (Distal Latency).
-
Distance Measurement: Using calipers, carefully measure the conduction distance between the proximal and distal stimulation sites along the path of the nerve.
-
Calculation:
-
NCV (m/s) = [Conduction Distance (mm)] / [Proximal Latency (ms) - Distal Latency (ms)]
-
-
Data Analysis: Compare the NCV of Momelotinib-treated animals to that of vehicle controls. A statistically significant decrease in NCV is indicative of neuropathy affecting large myelinated fibers.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 1/2, open-label study evaluating twice-daily administration of momelotinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Momelotinib treatment-emergent neuropathy: prevalence, risk factors and outcome in 100 patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel agents to treat MF with suboptimal response to ruxolitinib: Long-term outcome with momelotinib [mpn-hub.com]
- 14. droracle.ai [droracle.ai]
- 15. FDA greenlights momelotinib (Ojjaara) as the exclusive treatment for myelofibrosis patients battling anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Impact of serum protein binding on Momelotinib sulfate's effective concentration
Welcome to the technical support center for Momelotinib sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving Momelotinib, with a specific focus on the impact of serum protein binding on its effective concentration.
Frequently Asked Questions (FAQs)
Q1: What is the extent of serum protein binding of Momelotinib and its major active metabolite?
A1: Momelotinib is highly bound to human plasma proteins. In healthy volunteers, approximately 91% of Momelotinib is bound to plasma proteins. Its major active metabolite, M21, also exhibits protein binding. It is crucial to consider this high degree of binding when designing and interpreting in vitro and in vivo experiments, as only the unbound fraction is pharmacologically active.
Q2: Which plasma proteins does Momelotinib primarily bind to?
A2: While specific studies detailing the exact plasma proteins are not extensively published, drugs with similar characteristics often bind to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). Acidic and neutral drugs primarily bind to albumin, while basic drugs often bind to AAG.[1] The exact binding partners of Momelotinib would need to be determined experimentally.
Q3: How can variations in plasma protein concentrations, such as in hypoalbuminemia, affect Momelotinib's efficacy?
A3: In conditions like hypoalbuminemia (low albumin levels), which can occur in various disease states, the unbound fraction of a highly protein-bound drug like Momelotinib may increase. This can lead to a higher effective concentration of the drug at the target site, potentially increasing both its therapeutic effect and the risk of toxicity. While specific clinical data on Momelotinib in hypoalbuminemia is limited, it is a critical parameter to consider in preclinical and clinical studies.
Q4: Does the active metabolite M21 contribute significantly to the overall pharmacological effect?
A4: Yes, the major human circulating metabolite, M21, is pharmacologically active, retaining approximately 40% of the activity of the parent compound, Momelotinib.[2] The ratio of M21 to Momelotinib exposure (AUC) ranges from 1.4 to 2.1, indicating that M21 is present in significant concentrations and contributes to the overall therapeutic effect.[2][3] Therefore, when assessing the pharmacodynamics of Momelotinib, the contribution of M21 should be taken into account.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected in vitro potency in the presence of serum. | The serum used may have lower protein concentrations than standard human serum, leading to a higher unbound fraction of Momelotinib. | Quantify the total protein and albumin concentration in the serum batch being used. Standardize experiments using serum with known and consistent protein content. Consider using purified human serum albumin at a physiological concentration to control for this variable. |
| Inconsistent results in cell-based assays containing serum. | Variability in serum batches, including protein content and endogenous substances that can compete for protein binding sites. | Use a single, large batch of serum for a series of experiments to minimize variability. Alternatively, consider using protein-free or serum-free media if the experimental model allows, and supplement with a known concentration of human serum albumin. |
| Observed toxicity in animal models at standard doses. | The animal model may have lower plasma protein concentrations or different binding affinities compared to humans, leading to a higher free fraction of Momelotinib. | Determine the plasma protein binding of Momelotinib in the specific animal species being used. This will allow for a more accurate correlation between the administered dose and the unbound, pharmacologically active concentration. |
| Difficulty achieving target unbound concentrations in in vitro assays. | Non-specific binding of Momelotinib to labware (e.g., plastic tubes, plates). | Use low-binding labware. Pre-treating labware with a solution of a non-interfering protein, like bovine serum albumin (BSA), can help to block non-specific binding sites. Include control experiments to quantify the extent of non-specific binding. |
Data Presentation
Table 1: Pharmacokinetic and Protein Binding Properties of Momelotinib and M21
| Parameter | Momelotinib | M21 (Active Metabolite) |
| Plasma Protein Binding | 91% | Data not extensively available, but also protein-bound |
| Active Moiety | Yes | Yes (~40% of Momelotinib's activity)[2] |
| Metabolite-to-Parent AUC Ratio | N/A | 1.4 - 2.1[2][3] |
| Mechanism of Action | JAK1, JAK2, and ACVR1 inhibitor[4][5] | JAK1, JAK2, and ACVR1 inhibitor |
Experimental Protocols
Protocol: Determination of Momelotinib Serum Protein Binding using Equilibrium Dialysis
Equilibrium dialysis is a standard method for determining the extent to which a drug binds to plasma proteins.[6]
Materials:
-
This compound
-
Human serum or plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)
-
Incubator with orbital shaker
-
LC-MS/MS for quantification
Procedure:
-
Preparation of Momelotinib Solution: Prepare a stock solution of Momelotinib in a suitable solvent (e.g., DMSO) and dilute it in PBS to the desired final concentration. The final solvent concentration should be low (e.g., <1%) to avoid affecting protein binding.
-
Spiking Serum: Add a known concentration of Momelotinib to the human serum or plasma.
-
Dialysis Setup:
-
Pipette the Momelotinib-spiked serum into one chamber of the dialysis unit (the sample chamber).
-
Pipette an equal volume of PBS into the other chamber (the buffer chamber).
-
-
Equilibration: Seal the dialysis unit and incubate at 37°C on an orbital shaker. The incubation time should be sufficient to allow for equilibrium to be reached (typically 4-24 hours). This should be determined experimentally.
-
Sampling: After incubation, carefully collect samples from both the serum and buffer chambers.
-
Sample Analysis:
-
Determine the concentration of Momelotinib in both the serum and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
-
Calculation of Percent Protein Binding:
-
% Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
-
Where:
-
Total Concentration = Concentration of Momelotinib in the serum chamber at the end of the experiment.
-
Unbound Concentration = Concentration of Momelotinib in the buffer chamber at equilibrium.
-
-
Visualizations
Signaling Pathways
Momelotinib exerts its therapeutic effects through the inhibition of two key signaling pathways: the JAK/STAT pathway and the ACVR1/Hepcidin pathway.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 6. enamine.net [enamine.net]
Mitigating Momelotinib sulfate-induced gastrointestinal distress in animal models
Welcome to the Technical Support Center for researchers utilizing Momelotinib sulfate in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate and mitigate potential gastrointestinal (GI) side effects during your preclinical experiments.
Disclaimer: Detailed preclinical toxicology data for this compound is not extensively published. The guidance provided here is based on the known clinical profile of Momelotinib, the established class effects of Janus Kinase (JAK) inhibitors, and general principles of managing drug-induced gastrointestinal distress in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in animal models?
A1: Based on clinical data in humans, the most common GI-related adverse events for Momelotinib include diarrhea, nausea, and vomiting.[1][2] In animal models, these may manifest as changes in stool consistency (loose stools, diarrhea), reduced food intake, weight loss, and signs of nausea (e.g., pica in rodents). While less common, more severe effects associated with the JAK inhibitor class, such as gastrointestinal perforation, have been noted in clinical settings, warranting careful monitoring in animal studies.[3][4][5]
Q2: How can I proactively monitor for Momelotinib-induced gastrointestinal distress in my animal models?
A2: A multi-faceted monitoring approach is recommended. This should include:
-
Daily Clinical Observations: Record daily scores for activity, posture, and stool consistency.
-
Body Weight and Food/Water Intake: Measure and record body weight at least three times a week. Daily food and water consumption can also be valuable indicators of GI upset.
-
Stool Scoring: Utilize a standardized fecal scoring system (e.g., a 1-5 scale from dry/hard to watery diarrhea) to objectively track changes.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to severe symptoms, perform a gross examination of the entire GI tract and collect tissues for histopathological analysis to identify any inflammation, ulceration, or other abnormalities.
Q3: What are the potential mechanisms behind JAK inhibitor-induced gastrointestinal issues?
A3: While not fully elucidated for Momelotinib specifically, JAK signaling is crucial for the homeostasis of the intestinal epithelium, including the proliferation and differentiation of intestinal stem cells. Inhibition of JAK pathways may disrupt the normal regenerative capacity of the gut lining, potentially leading to mucosal thinning, increased permeability, and inflammation.
Q4: Are there any known supportive care strategies to mitigate these GI effects in animals?
A4: Yes, several general supportive care measures can be implemented:
-
Dietary Modifications: Providing a highly palatable and easily digestible diet can help maintain caloric intake. Wet mash or gel-based diets can also improve hydration.
-
Hydration Support: Ensure ad libitum access to water. In cases of significant diarrhea, providing hydrogels or subcutaneous fluid administration (e.g., sterile saline) may be necessary.
-
Anti-diarrheal and Anti-emetic Agents: The use of agents like loperamide (for diarrhea) or maropitant (for nausea/vomiting, especially in larger animals like dogs) can be considered. However, their use should be carefully evaluated with a veterinarian to avoid masking worsening toxicity and to ensure they do not interfere with the primary study endpoints.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Mild to Moderate Diarrhea (Loose Stool) | Drug-induced alteration of intestinal motility or fluid secretion. | 1. Confirm: Score stool consistency daily. 2. Supportive Care: Ensure adequate hydration. Provide palatable, high-moisture food. 3. Consider Formulation: Evaluate if the vehicle used for drug administration could be contributing to the issue. 4. Dose Adjustment: If the diarrhea persists and is associated with weight loss, consider a dose reduction if the study design allows. |
| Significant Weight Loss (>10% of baseline) | Reduced food intake due to nausea, malaise, or severe diarrhea. | 1. Assess: Correlate weight loss with daily food intake and stool scores. 2. Intensify Supportive Care: Provide nutritional supplements (e.g., high-calorie gel). Administer subcutaneous fluids as advised by a veterinarian. 3. Rule out other causes: Ensure the weight loss is not due to other systemic toxicities. 4. Ethical Endpoint: If weight loss exceeds 15-20% or is accompanied by severe clinical signs, euthanasia should be considered as a humane endpoint. |
| Reduced Food and Water Intake | Potential nausea, abdominal discomfort, or systemic effects of the drug. | 1. Monitor: Quantify daily food and water consumption. 2. Enhance Palatability: Offer alternative, highly palatable food sources. 3. Evaluate for Nausea: In rodents, look for signs of pica (eating of non-nutritive substances like bedding). 4. Consider Anti-emetics: Consult with a veterinarian about the prophylactic or therapeutic use of anti-nausea medication. |
| Animal Appears Lethargic and Hunched | General malaise, dehydration, or abdominal pain. | 1. Comprehensive Clinical Exam: Perform a thorough physical examination. 2. Hydration Status: Check for signs of dehydration (e.g., skin tenting). 3. Pain Assessment: Use a species-appropriate pain scoring system. Consider analgesic administration after veterinary consultation. 4. Dose Interruption: A temporary pause in dosing may be necessary to allow the animal to recover. |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test) in Rodents
-
Acclimation: Acclimate animals to the experimental conditions and handling for at least 3 days.
-
Fasting: Fast animals for 12-18 hours prior to the test, with free access to water.
-
Drug Administration: Administer this compound or vehicle at the designated time point before the charcoal meal.
-
Charcoal Meal Administration: Administer a 5% charcoal suspension in 10% gum arabic solution orally (e.g., 10 ml/kg for mice).
-
Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the GI transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Histopathological Evaluation of the Gastrointestinal Tract
-
Tissue Collection: At necropsy, collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should examine the slides for evidence of:
-
Inflammation (cellular infiltrates)
-
Epithelial damage (erosion, ulceration)
-
Changes in villus height and crypt depth
-
Goblet cell depletion
-
Submucosal edema
-
Visualizations
Caption: Mechanism of Action of Momelotinib and its potential link to GI distress.
Caption: Decision workflow for managing GI distress in animal models.
References
- 1. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal Perforations Associated With JAK Inhibitors: A Disproportionality Analysis of the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.tau.ac.il [cris.tau.ac.il]
Validation & Comparative
Comparing the efficacy of Momelotinib sulfate and Ruxolitinib in JAK2-mutant cells
An Objective Comparison of Momelotinib and Ruxolitinib in the Context of JAK2-Mutant Myeloproliferative Neoplasms
This guide provides a detailed comparison of Momelotinib sulfate and Ruxolitinib, two prominent Janus kinase (JAK) inhibitors used in the treatment of myeloproliferative neoplasms (MPNs), particularly those harboring JAK2 mutations. The focus is on their differential efficacy, mechanisms of action, and supporting experimental data to inform researchers, scientists, and drug development professionals.
Introduction to JAK Inhibition in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells. A key pathogenic driver in many MPNs, including polycythemia vera (PV) and myelofibrosis (MF), is the constitutive activation of the JAK-STAT signaling pathway.[1][2] The most common mutation leading to this dysregulation is a valine-to-phenylalanine substitution in the JAK2 gene (JAK2 V617F), present in approximately 95% of patients with PV and a majority of those with MF.[1][3] This discovery spurred the development of targeted therapies known as JAK inhibitors.
Ruxolitinib was the first JAK1/JAK2 inhibitor approved by the FDA for treating intermediate or high-risk MF and later for PV patients intolerant to hydroxyurea.[2][4][5] While effective in reducing spleen size and alleviating constitutional symptoms, its use is often associated with dose-limiting myelosuppression, particularly anemia.[6][7] Momelotinib, a newer-generation inhibitor, targets JAK1 and JAK2 and possesses a unique, additional mechanism of action that addresses anemia, a major challenge in MF management.[8][9][10]
Differentiated Mechanisms of Action
Both drugs are competitive inhibitors of the ATP-binding site of JAK enzymes, but their target profiles and downstream effects diverge significantly.[11][12]
Ruxolitinib: As a potent inhibitor of both JAK1 and JAK2, Ruxolitinib effectively blocks the signaling of various cytokines and growth factors crucial for hematopoiesis and immune function.[1][2][5] By inhibiting the overactive JAK-STAT pathway, it reduces myeloproliferation and the production of inflammatory cytokines, leading to the amelioration of splenomegaly and systemic symptoms.[1][10] However, its inhibition of wild-type JAK2 can also suppress normal erythropoiesis, contributing to anemia.[2][13]
Momelotinib: Momelotinib is also a potent inhibitor of JAK1 and JAK2 (wild-type and mutant V617F), sharing the primary mechanism of symptom and spleen control with Ruxolitinib.[9][10][12] Its key differentiator is the additional inhibition of Activin A receptor, type 1 (ACVR1), also known as ALK2.[9][12] ACVR1 is a key regulator of hepcidin, the master hormone of iron metabolism.[14][15] In MF, inflammation drives elevated hepcidin levels, which restricts iron availability and contributes to anemia.[16][17] By inhibiting ACVR1, Momelotinib reduces hepcidin production, increases iron mobilization, and promotes red blood cell production, thereby improving anemia.[9][14][15][16]
Signaling Pathway Diagrams
Caption: Differentiated inhibition of signaling pathways by Momelotinib and Ruxolitinib.
Comparative Efficacy from Clinical Trials
Direct head-to-head clinical trials, such as the SIMPLIFY studies, provide the most robust data for comparing the efficacy of Momelotinib and Ruxolitinib.
SIMPLIFY-1: JAKi-Naïve Myelofibrosis Patients
This Phase III trial randomized JAK inhibitor-naïve patients to receive either Momelotinib or Ruxolitinib.[6] While Momelotinib met the primary endpoint of non-inferiority for spleen response, it did not meet the secondary endpoint for symptom response.[6] However, Momelotinib demonstrated significant benefits in anemia-related endpoints.[6]
| Endpoint (at Week 24) | Momelotinib (n=215) | Ruxolitinib (n=217) | Outcome |
| Spleen Response Rate (≥35% reduction) | 26.5% | 29.0% | Non-inferiority met (p=0.011)[6] |
| Symptom Response Rate (≥50% reduction) | 28.4% | 42.2% | Non-inferiority not met (p=0.98)[6] |
| Transfusion Independence Rate | 66.5% | 49.3% | Momelotinib superior (p<0.001)[6] |
| Median RBC Transfusion Rate (units/mo) | 0 | 0.4 | Momelotinib superior (p<0.001)[6] |
Table 1: Key Efficacy Outcomes from the SIMPLIFY-1 Trial.[6]
A sub-analysis in a Japanese patient cohort from SIMPLIFY-1 showed comparable spleen response rates between the two drugs, but a higher symptom response and transfusion independence rate with Momelotinib.[18][19]
| Endpoint (Japanese Subgroup, Week 24) | Momelotinib (n=6) | Ruxolitinib (n=9) |
| Spleen Response Rate | 50.0% | 44.4% |
| Symptom Response Rate | 33.3% | 0% |
| Transfusion Independence Rate | 83.3% | 44.4% |
Table 2: Efficacy Outcomes in the Japanese Subgroup of SIMPLIFY-1.[18][19]
SIMPLIFY-2: Patients Previously Treated with Ruxolitinib
This Phase III study enrolled patients with MF who had been previously treated with Ruxolitinib and had anemia.[20] Patients were randomized to switch to Momelotinib or continue with the best available therapy (BAT), which for most (88.5%) was continued Ruxolitinib.[20] Momelotinib did not show superiority in spleen response but demonstrated significant improvements in symptom control and transfusion independence.[20]
| Endpoint (at Week 24) | Momelotinib (n=104) | Best Available Therapy (BAT)/Ruxolitinib (n=52) | p-value (nominal) |
| Spleen Response Rate (≥35% reduction) | 6.7% | 5.8% | p=0.90[20] |
| Symptom Response Rate (≥50% reduction) | 26.2% | 5.9% | p=0.0006[20] |
| Transfusion Independence Rate | 43.3% | 21.2% | p=0.0012[20] |
Table 3: Key Efficacy Outcomes from the SIMPLIFY-2 Trial.[20]
Safety and Tolerability Profile
The adverse event profiles of the two drugs reflect their mechanisms of action.
| Adverse Event (Any Grade) | Momelotinib | Ruxolitinib | Key Differentiator |
| Anemia | Lower incidence, often improved[6][21] | High incidence, often dose-limiting[6][7][21] | Momelotinib's ACVR1 inhibition ameliorates anemia. |
| Thrombocytopenia | Common[6] | Common[6][7] | Both drugs can cause low platelet counts. |
| Peripheral Neuropathy | Reported[22] | Less commonly reported | A potential concern for Momelotinib. |
| Infections | Grade ≥3 reported in 7% (SIMPLIFY-1)[6] | Grade ≥3 reported in 3% (SIMPLIFY-1)[6] | Ruxolitinib's JAK1 inhibition may increase infection risk.[23] |
| Discontinuation Syndrome | Not well characterized | Can cause acute relapse of symptoms upon abrupt cessation[13][24] | Ruxolitinib requires careful tapering.[13][24] |
| Off-Target Effects | ACVR1 Inhibition | ROCK Inhibition (impairs dendritic cell migration)[25] | Each has distinct secondary pharmacology.[23] |
Table 4: Comparative Safety and Tolerability Profile.
Experimental Protocols
Standard in vitro assays are essential for determining the potency and cellular effects of kinase inhibitors.
A. Cell Viability and IC50 Determination Assay
This protocol describes a common method, such as the MTT or CellTiter-Glo® assay, to measure the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Objective: To determine the IC50 of Momelotinib and Ruxolitinib in JAK2-mutant cell lines (e.g., HEL, SET-2).
Methodology:
-
Cell Culture: Culture JAK2 V617F-positive human erythroleukemia (HEL) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere or stabilize overnight.
-
Drug Preparation: Prepare a series of dilutions for Momelotinib and Ruxolitinib (e.g., from 1 nM to 10 µM) in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Include a vehicle control (DMSO only).
-
Treatment: Add 100 µL of the diluted drug solutions to the respective wells, resulting in a final volume of 200 µL. Incubate the plate for 72 hours.
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Caption: Standard workflow for a cell viability (MTT) assay.
B. Western Blotting for JAK-STAT Pathway Inhibition
This protocol allows for the visualization of protein expression and phosphorylation status to confirm target engagement.[26][27]
Objective: To assess the inhibition of JAK2 and STAT3/5 phosphorylation by Momelotinib and Ruxolitinib in JAK2-mutant cells.
Methodology:
-
Cell Treatment: Culture and treat HEL cells with various concentrations of Momelotinib, Ruxolitinib, or a vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells by centrifugation. Wash with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-JAK2 (Tyr1007/1008)
-
Total JAK2
-
Phospho-STAT3 (Tyr705) / Phospho-STAT5 (Tyr694)
-
Total STAT3 / Total STAT5
-
A loading control (e.g., β-actin or GAPDH)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.
Conclusion
Momelotinib and Ruxolitinib are both effective inhibitors of the JAK-STAT pathway in JAK2-mutant cells.
-
Ruxolitinib is a well-established JAK1/2 inhibitor that provides significant benefits in reducing splenomegaly and constitutional symptoms.[1][6] However, its therapeutic utility can be limited by myelosuppressive side effects, particularly treatment-emergent anemia.[6][7]
-
Momelotinib offers a multi-modal mechanism by inhibiting JAK1/JAK2 for spleen and symptom control, and uniquely inhibiting ACVR1 to address MF-associated anemia.[9][10][17] Clinical data robustly support its distinct advantage in improving anemia-related outcomes, making it a critical therapeutic option for patients with MF and anemia, including those previously treated with other JAK inhibitors.[6][16][20]
The choice between these agents depends on the specific clinical profile of the patient, with Momelotinib's unique anemia benefit positioning it as a preferred option for a significant subset of the myelofibrosis patient population.
References
- 1. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 2. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. hcp.jakafi.com [hcp.jakafi.com]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncolink.org [oncolink.org]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojjaarahcp.com [ojjaarahcp.com]
- 10. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. patientpower.info [patientpower.info]
- 14. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 15. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Momelotinib versus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis: an efficacy/safety analysis in the Japanese subgroup of the phase 3 randomized SIMPLIFY-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Momelotinib versus Continued Ruxolitinib or Best Available Therapy in JAK Inhibitor-Experienced Patients with Myelofibrosis and Anemia: Subgroup Analysis of SIMPLIFY-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacytimes.com [pharmacytimes.com]
- 22. mayo.edu [mayo.edu]
- 23. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Managing and Mitigating Discontinuation Syndrome With Ruxolitinib and Other Novel JAK Inhibitors for Myelofibrosis [jhoponline.com]
- 25. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Head-to-Head Preclinical Comparison of Momelotinib and Fedratinib in Myelofibrosis Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two Janus kinase (JAK) inhibitors, Momelotinib and Fedratinib, in the context of myelofibrosis (MF). The information presented is based on available preclinical data and is intended to assist researchers, scientists, and drug development professionals in understanding the key differentiators between these two agents.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1] Dysregulated JAK-STAT signaling is a central pathogenic feature of MF, making JAK inhibitors a cornerstone of therapy.[1][2] Momelotinib and Fedratinib are both potent JAK inhibitors, but they exhibit distinct kinase inhibition profiles and mechanisms of action that translate to different preclinical and clinical effects.
Mechanism of Action
Momelotinib is a potent inhibitor of JAK1 and JAK2, which are crucial mediators of the signaling pathways that drive the proliferation of malignant hematopoietic cells and the production of inflammatory cytokines in myelofibrosis.[1][3] A unique characteristic of Momelotinib is its additional inhibitory activity against activin A receptor, type 1 (ACVR1), also known as ALK2.[4][5] By inhibiting ACVR1, Momelotinib reduces the production of hepcidin, a key regulator of iron homeostasis.[6] This leads to increased iron availability for erythropoiesis, providing a mechanistic basis for the observed improvements in anemia in preclinical models and clinical trials.[4][6]
Fedratinib is a selective inhibitor of JAK2 and has also been shown to inhibit FMS-like tyrosine kinase 3 (FLT3).[2][7] Its primary mechanism of action in myelofibrosis is the inhibition of the constitutively activated JAK2-STAT signaling pathway, which is a hallmark of the disease, often driven by the JAK2V617F mutation.[8][9] This inhibition leads to reduced proliferation of malignant cells, induction of apoptosis, and a decrease in the production of pro-inflammatory cytokines.[7][8]
Signaling Pathway Diagrams
Caption: Signaling pathways inhibited by Momelotinib and Fedratinib.
Kinase Inhibitory Profile
The following table summarizes the in vitro kinase inhibitory activity of Momelotinib and Fedratinib against the JAK family of kinases and ACVR1.
| Kinase | Momelotinib IC50 (nM) | Fedratinib IC50 (nM) |
| JAK1 | 11[1] | 105[10] |
| JAK2 | 18[1] | 3[10] |
| JAK2 V617F | 2.8[3] | 3[7] |
| JAK3 | 155[1] | 1002[10] |
| TYK2 | 17[1] | 405[10] |
| ACVR1 (ALK2) | 8.4[4] | Not reported to be a primary target |
In Vitro Efficacy in Myelofibrosis Cell Models
Both Momelotinib and Fedratinib have demonstrated the ability to inhibit the proliferation and induce apoptosis in cell lines relevant to myelofibrosis.
| Assay | Cell Line | Momelotinib IC50 | Fedratinib IC50 |
| Proliferation Inhibition | HEL (JAK2 V617F) | 1.8 µM[3] | Not explicitly reported |
| Ba/F3-JAK2 V617F | 1.5 µM[1] | Not explicitly reported | |
| Apoptosis Induction | Various MF cell lines | Induces apoptosis[1] | Induces apoptosis[7][8] |
| STAT Phosphorylation Inhibition | HEL (pSTAT5) | 400 nM[1] | Reduces pSTAT3/5[7] |
In Vivo Efficacy in Preclinical Myelofibrosis Models
The efficacy of Momelotinib and Fedratinib has been evaluated in various mouse models of myelofibrosis, which aim to recapitulate the key features of the human disease.
| Model | Key Findings |
| Momelotinib | |
| JAK2V617F Retroviral Mouse Model | Normalized blood counts and spleen size, and suppressed the levels of inflammatory cytokines.[1] |
| Fedratinib | |
| JAK2V617F Retroviral Mouse Model | Reduced blood counts and splenomegaly.[2][9] |
| JAK2V617F Knock-in Mouse Model | Effective at reducing blood counts and splenomegaly, but did not eradicate disease-propagating MPN stem cells.[10] Sharply decreased spleen weight.[2] |
Note: Direct head-to-head preclinical studies comparing Momelotinib and Fedratinib in the same model under identical conditions are limited in the publicly available literature. The data presented here are compiled from separate studies.
Effects on Anemia in Preclinical Models
A key differentiating feature of Momelotinib is its beneficial effect on anemia, which has been investigated in a rat model of anemia of chronic disease (ACD).
| Model | Key Findings |
| Momelotinib | |
| Rat Model of Anemia of Chronic Disease | Normalized hemoglobin and red blood cell numbers.[6] This effect is attributed to the inhibition of ACVR1, leading to reduced hepcidin production and increased iron availability for erythropoiesis.[4][6] |
| Fedratinib | |
| Myelofibrosis Mouse Models | Anemia is a reported adverse event in clinical trials, and preclinical models have not highlighted a specific anemia-reversing effect.[10] |
Effects on Inflammatory Cytokines
Both drugs have been shown to reduce the levels of inflammatory cytokines, which are key drivers of the constitutional symptoms associated with myelofibrosis.
| Drug | Effect on Cytokines |
| Momelotinib | Suppressed the levels of inflammatory cytokines, including IL-6, in a murine model of MPN.[1][11] |
| Fedratinib | Decreased the production of pro-inflammatory cytokines in mouse models.[2] |
Experimental Protocols
Below are generalized experimental workflows for common preclinical assays used to evaluate JAK inhibitors in myelofibrosis models.
Caption: Generalized workflow for in vitro assays.
Caption: Generalized workflow for in vivo myelofibrosis models.
Summary and Conclusion
Preclinical data demonstrate that both Momelotinib and Fedratinib are effective inhibitors of the pathogenic JAK-STAT signaling pathway in myelofibrosis models. Fedratinib exhibits high selectivity for JAK2, a key driver of the disease. Momelotinib, in addition to potent JAK1/2 inhibition, possesses a unique ability to inhibit ACVR1, which translates to a distinct preclinical profile characterized by the amelioration of anemia.
While both agents show efficacy in reducing splenomegaly and normalizing blood counts in mouse models of myelofibrosis, the lack of direct head-to-head preclinical studies makes a definitive comparison of potency challenging. The choice between these agents in a research or clinical setting may be guided by their distinct mechanisms of action and their differential effects on hematologic parameters, particularly anemia. Further preclinical studies directly comparing these two inhibitors in standardized models would be of significant value to the myelofibrosis research community.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momelotinib: an emerging treatment for myelofibrosis patients with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Momelotinib in myelofibrosis and beyond: a comprehensive review of therapeutic insights in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Momelotinib's Distinct ACVR1 Inhibitory Profile: A Comparative Analysis Against Other JAK Inhibitors
A deep dive into the experimental data reveals Momelotinib's unique dual-inhibitory mechanism targeting both JAK1/2 and ACVR1, setting it apart from other JAK inhibitors in the context of myelofibrosis treatment, particularly in addressing anemia.
For researchers and drug development professionals navigating the landscape of Janus kinase (JAK) inhibitors for myelofibrosis (MF), understanding the nuanced mechanistic differences between available therapies is paramount. While inhibitors like Ruxolitinib, Fedratinib, and Pacritinib primarily target the JAK-STAT signaling pathway to alleviate symptoms and reduce spleen size, Momelotinib offers an additional, clinically significant advantage through its potent inhibition of the Activin A receptor, type 1 (ACVR1), also known as ALK2.[1][2][3][4] This distinct activity profile has been shown to address the anemia often associated with MF, a common and debilitating aspect of the disease that can be exacerbated by other JAK inhibitors.[2][3]
Comparative Inhibitory Activity: A Quantitative Overview
Experimental data from in vitro kinase assays provide a clear quantitative comparison of the inhibitory potency of Momelotinib and other JAK inhibitors against ACVR1 and the JAK family of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Kinase Target | Momelotinib IC50 (nM) | Pacritinib IC50 (nM) | Fedratinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| ACVR1 | 8.4 - 52.5 | 16.7 | 273.5 | >1000 |
| JAK1 | 11 | - | - | - |
| JAK2 | 18 | - | - | - |
| JAK3 | 155 | - | - | - |
| TYK2 | 17 | - | - | - |
Note: IC50 values can vary between different experimental assays and conditions. The data presented is a synthesis from multiple sources.[1][5][6][7]
The data clearly indicates that both Momelotinib and Pacritinib are potent inhibitors of ACVR1, with Momelotinib demonstrating an IC50 as low as 8.4 nM in some studies.[7] In contrast, Fedratinib is a significantly weaker inhibitor of ACVR1, and Ruxolitinib shows no relevant inhibitory activity against this kinase.[5][6][7] This difference in ACVR1 inhibition is the primary driver behind Momelotinib's anemia benefit.[3][7]
The Signaling Pathway: How ACVR1 Inhibition Impacts Anemia
The mechanism by which Momelotinib ameliorates anemia is linked to its ability to regulate hepcidin, the master regulator of iron homeostasis. The signaling pathway is as follows:
In myelofibrosis, inflammatory cytokines stimulate the production of hepcidin. Elevated hepcidin levels lead to the internalization and degradation of ferroportin, an iron export protein, resulting in iron being trapped within cells and unavailable for erythropoiesis (red blood cell production). This contributes to the anemia of chronic inflammation seen in MF patients.[3][7] Momelotinib, by directly inhibiting ACVR1, a key kinase in the signaling pathway that upregulates hepcidin expression, leads to a decrease in circulating hepcidin.[3][7] This, in turn, increases iron availability for red blood cell production, thereby improving anemia.[3][7]
Experimental Validation: Methodologies
The validation of Momelotinib's ACVR1 inhibitory activity has been established through a series of biochemical and cellular assays.
Biochemical Kinase Inhibition Assays
A common method to determine the direct inhibitory effect of a compound on a purified kinase is through in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Detailed Protocol for a Representative Biochemical ACVR1 Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer containing a buffering agent (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).
-
Dilute recombinant human ACVR1 kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable kinase substrate (e.g., a generic peptide substrate) and ATP at a concentration near the Km for ATP.
-
Prepare serial dilutions of Momelotinib and other test compounds in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the test inhibitor solution.
-
Add the ACVR1 kinase solution to each well.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. In the ADP-Glo™ assay, this is achieved by first adding an ADP-Glo™ Reagent to deplete the remaining ATP, and then adding a Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Assays for ACVR1 Inhibition
To confirm the activity of Momelotinib in a cellular context, assays are performed using cell lines that model the relevant signaling pathway. Human hepatoma cells (HepG2) are commonly used as they endogenously express ACVR1 and produce hepcidin in response to stimuli like Bone Morphogenetic Protein 6 (BMP6).[8]
Detailed Protocol for a Representative Cellular Assay in HepG2 Cells:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media until they reach a suitable confluency.
-
Pre-incubate the cells with serial dilutions of Momelotinib or other JAK inhibitors for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with BMP6 to induce the ACVR1 signaling pathway.
-
-
Endpoint Measurement (choose one or more):
-
SMAD Phosphorylation:
-
After stimulation, lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 to determine the extent of pathway activation. A decrease in the ratio of phosphorylated to total SMAD indicates inhibition of ACVR1.
-
-
Hepcidin mRNA Expression:
-
After stimulation, isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the hepcidin gene (HAMP). A reduction in HAMP mRNA levels indicates successful inhibition of the signaling pathway.
-
-
-
Data Analysis:
-
Quantify the Western blot bands or the qRT-PCR results.
-
Calculate the percentage of inhibition of SMAD phosphorylation or hepcidin expression for each inhibitor concentration.
-
Determine the IC50 value for the cellular activity of the inhibitor.
-
Conclusion
The experimental evidence strongly supports the validation of Momelotinib as a potent inhibitor of ACVR1, a feature that distinguishes it from several other JAK inhibitors. This unique dual-inhibitory mechanism, targeting both the pro-inflammatory JAK-STAT pathway and the hepcidin-regulating ACVR1 pathway, provides a strong rationale for its clinical utility in myelofibrosis, particularly for patients suffering from anemia. The detailed experimental protocols for biochemical and cellular assays provide a framework for the continued investigation and comparison of novel kinase inhibitors in this therapeutic area.
References
- 1. LanthaScreen Cellular Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Momelotinib and Ruxolitinib in Myeloproliferative Neoplasms
A detailed examination of the differential effects of two prominent JAK inhibitors on cellular signaling and gene regulation, providing insights for researchers and drug development professionals.
Momelotinib and Ruxolitinib, both potent inhibitors of the Janus kinase (JAK) family, are critical therapeutic agents in the management of myeloproliferative neoplasms (MPNs). While they share the common mechanism of targeting JAK1 and JAK2, their clinical profiles exhibit notable differences, particularly concerning their effects on anemia. This guide provides a comparative analysis of the gene expression changes induced by Momelotinib and Ruxolitinib, supported by experimental data to elucidate their distinct molecular impacts.
Differentiated Mechanisms of Action
Ruxolitinib functions primarily as a JAK1/JAK2 inhibitor, effectively suppressing the downstream signaling of the JAK-STAT pathway.[1] This pathway is crucial for the expression of genes involved in inflammation and cell proliferation.[2]
Momelotinib, in addition to its potent JAK1/JAK2 inhibitory activity, uniquely inhibits the Activin A receptor, type 1 (ACVR1), also known as ALK2.[3][4][5] This inhibition of ACVR1 leads to a reduction in the production of hepcidin, the master regulator of iron homeostasis.[6][7] The resulting increase in iron availability is believed to contribute to the amelioration of anemia, a common complication in myelofibrosis patients.[3][8]
Comparative Gene Expression Profiling
A key study by Kong et al. performed bulk RNA-sequencing (RNA-seq) on the human erythroleukemia cell line HEL, which harbors the JAK2 V617F mutation, a common driver in MPNs.[9] The cells were treated with either Momelotinib or Ruxolitinib at a concentration of 500 nM for 4 and 48 hours.
Summary of Differentially Expressed Genes (DEGs)
The following table summarizes the number of differentially expressed genes (adjusted p-value < 0.05) identified in the study.[9]
| Treatment | Duration | Number of DEGs |
| Momelotinib | 4 hours | 679 |
| 48 hours | 505 | |
| Ruxolitinib | 4 hours | 1,017 |
| 48 hours | 3,856 |
Data sourced from Kong et al.[9]
These findings indicate that while both drugs induce significant changes in gene expression, Ruxolitinib appears to have a more extensive impact on the transcriptome of HEL cells, particularly at the 48-hour time point.[9]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach used to determine gene expression changes, the following diagrams are provided.
Experimental Protocols
The following is a summary of the experimental protocol for the RNA-sequencing analysis as described by Kong et al.[9]
Cell Line and Culture:
-
Cell Line: HEL (human erythroleukemia), harboring the JAK2 V617F mutation.
-
Culture Conditions: Standard cell culture conditions were maintained.
Drug Treatment:
-
Drugs: Momelotinib, Ruxolitinib, and DMSO (vehicle control).
-
Concentration: 500 nM.
-
Duration: 4 hours and 48 hours.
RNA Extraction and Sequencing:
-
RNA Extraction: RNA was extracted from the treated cells using a commercially available kit, including a DNase treatment step.
-
Sequencing: Indexed and pooled samples were sequenced using an Illumina NovaSeq 6000 platform.
-
Data Processing: Base calling and demultiplexing were performed, and reads were aligned to the Ensembl release 76 primary assembly.
Differential Gene Expression Analysis:
-
Differential gene expression analysis was performed to identify genes with statistically significant changes in expression (adjusted p-value < 0.05) between the drug-treated and DMSO control groups.
Conclusion
The comparative analysis of gene expression changes induced by Momelotinib and Ruxolitinib reveals both shared and distinct molecular effects. While both drugs effectively inhibit the JAK/STAT pathway, Ruxolitinib demonstrates a broader impact on the transcriptome of JAK2-mutant cells. Momelotinib's unique inhibitory action on ACVR1 provides a clear molecular basis for its observed clinical benefits in ameliorating anemia. This guide provides a foundational understanding for researchers and clinicians seeking to leverage the specific molecular activities of these targeted therapies for improved patient outcomes in myeloproliferative neoplasms. Further investigation into the specific genes and pathways differentially affected by these two inhibitors will continue to refine our understanding and guide the development of next-generation therapies.
References
- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojjaarahcp.com [ojjaarahcp.com]
- 4. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis [mdpi.com]
- 5. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Momelotinib's Anemia Advantage: A Comparative Analysis for Myelofibrosis Treatment
A deep dive into the clinical data reveals Momelotinib's distinct mechanism of action, offering a significant advantage in managing anemia for myelofibrosis patients compared to other JAK inhibitors. This guide provides a comprehensive comparison of Momelotinib with other therapeutic alternatives, supported by key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Momelotinib, a potent inhibitor of Janus Kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1), has demonstrated a unique clinical profile by not only addressing the hallmark symptoms of myelofibrosis, such as splenomegaly and constitutional symptoms, but also by ameliorating the often-debilitating anemia associated with the disease.[1] This dual action positions Momelotinib as a promising therapeutic option, particularly for anemic myelofibrosis patients.
Comparative Efficacy in Ameliorating Anemia
Clinical trial data from the pivotal SIMPLIFY-1 and MOMENTUM studies provide a clear picture of Momelotinib's efficacy in improving hematological parameters compared to other treatments.
Table 1: Comparison of Transfusion Independence Rates
| Treatment | Trial | Patient Population | Transfusion Independence Rate at Week 24 |
| Momelotinib | SIMPLIFY-1[2][3][4][5][6][7] | JAK inhibitor-naïve | 67% |
| Ruxolitinib | SIMPLIFY-1[2][3][4][5][6][7] | JAK inhibitor-naïve | 49% |
| Momelotinib | MOMENTUM[8] | Previously treated with a JAK inhibitor | 31% |
| Danazol | MOMENTUM[8] | Previously treated with a JAK inhibitor | 20% |
| Danazol | Phase II[9][10] | Anemic myelofibrosis patients | 18.5% (in transfusion-dependent patients) |
In the SIMPLIFY-1 trial, Momelotinib demonstrated a statistically significant improvement in transfusion independence at week 24 compared to Ruxolitinib in JAK inhibitor-naïve patients.[5][11] The MOMENTUM trial further solidified Momelotinib's benefit in a pre-treated population, showing superiority over Danazol, a standard anemia therapy.[8][12]
Table 2: Hematological Adverse Events of JAK Inhibitors
| Adverse Event (Grade ≥3) | Momelotinib | Ruxolitinib | Fedratinib |
| Anemia | Lower incidence compared to Ruxolitinib and Fedratinib[7] | Higher incidence than Momelotinib[7] | 35% - 46%[13][14][15] |
| Thrombocytopenia | Lower incidence compared to Ruxolitinib and Fedratinib[7] | Higher incidence than Momelotinib[7] | 22% - 24%[14][15] |
Indirect treatment comparisons have suggested that Momelotinib has a more favorable safety profile regarding key hematologic adverse events compared to Fedratinib.
Unraveling the Mechanism: The Role of ACVR1 Inhibition
Momelotinib's distinct advantage in treating anemia stems from its unique ability to inhibit ACVR1 (also known as ALK2).[1] In myelofibrosis, chronic inflammation drives the production of the hormone hepcidin, the master regulator of iron homeostasis. Elevated hepcidin levels block iron absorption and sequestration, leading to iron-restricted erythropoiesis and anemia. By inhibiting ACVR1, Momelotinib reduces hepcidin production, thereby increasing iron availability for red blood cell production.
Caption: Momelotinib's inhibition of ACVR1 reduces hepcidin, improving iron availability for erythropoiesis.
Experimental Protocols
The validation of Momelotinib's anemia-ameliorating effects has been established through rigorous clinical trials. The following outlines the key methodologies employed in these studies.
SIMPLIFY-1 Trial Design
-
Objective: To compare the efficacy and safety of Momelotinib versus Ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[1][11][16]
-
Study Design: A multicenter, randomized, double-blind, phase III clinical trial.[16]
-
Patient Population: 432 patients with high-risk, intermediate-2 risk, or symptomatic intermediate-1 risk myelofibrosis who had not previously received a JAK inhibitor.[11][16]
-
Treatment Arms:
-
Primary Endpoint: Proportion of patients achieving a ≥35% reduction in spleen volume at 24 weeks of therapy.[11][16]
-
Secondary Endpoints: Rates of symptom response and effects on red blood cell (RBC) transfusion requirements.[11][16]
-
Assessment of Anemia:
-
Transfusion Independence: Defined as no RBC transfusions and no hemoglobin level <8 g/dL in the 12 weeks preceding week 24.
-
Transfusion Dependence: Defined as requiring ≥4 units of RBCs or having a hemoglobin level <8 g/dL in the 8 weeks before randomization.[16]
-
Hematological parameters were monitored at regular intervals throughout the study.
-
MOMENTUM Trial Design
-
Objective: To confirm the clinical benefits of Momelotinib versus Danazol in symptomatic and anemic myelofibrosis patients previously treated with a JAK inhibitor.[12][17][18]
-
Study Design: An international, double-blind, randomized, controlled, phase 3 study.[12]
-
Patient Population: 195 patients with myelofibrosis who were symptomatic (Myelofibrosis Symptom Assessment Form [MFSAF] Total Symptom Score ≥10) and anemic (hemoglobin <10 g/dL), and had previously been treated with a JAK inhibitor.[12][17]
-
Treatment Arms:
-
Primary Endpoint: Total Symptom Score (TSS) response (≥50% reduction from baseline) rate at week 24.[12]
-
Key Secondary Endpoints:
-
RBC transfusion independence (TI) rate at week 24.
-
Splenic response rate (SRR; ≥25% reduction in volume from baseline) at week 24.[12]
-
-
Assessment of Hematological Parameters: Complete blood counts, including hemoglobin levels, were assessed at baseline and regularly throughout the 24-week randomized treatment period. Transfusion records were meticulously maintained.
Caption: A generalized workflow for a myelofibrosis clinical trial assessing anemia.
Conclusion
The available clinical evidence strongly supports the anemia-ameliorating effects of Momelotinib in patients with myelofibrosis. Its unique mechanism of action, targeting the ACVR1-hepcidin axis, differentiates it from other JAK inhibitors and provides a tangible clinical benefit in terms of improved transfusion independence rates and a favorable hematological safety profile. For researchers and drug development professionals, the robust data from the SIMPLIFY-1 and MOMENTUM trials underscore the potential of Momelotinib as a valuable therapeutic option, particularly for the significant subset of myelofibrosis patients burdened by anemia. Further research may explore the long-term benefits and potential disease-modifying effects of this targeted therapeutic approach.
References
- 1. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. Momelotinib Boosts Transfusion Independence in Patients With Myelofibrosis and Anemia | Blood Cancers Today [bloodcancerstoday.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 9. Danazol therapy for the anemia of myelofibrosis: assessment of efficacy with current criteria of response and long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Sierra Announces FDA Regulatory Clarity for Momelotinib & Design of the MOMENTUM Phase 3 Clinical Trial [prnewswire.com]
Unraveling the Immunomodulatory Profiles of JAK Inhibitors: A Comparative Analysis of Momelotinib and its Contemporaries
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Janus kinase (JAK) inhibitors is paramount for advancing therapeutic strategies. This guide provides an in-depth comparison of Momelotinib against other prominent JAK inhibitors—Ruxolitinib, Fedratinib, and Pacritinib—with a specific focus on their differential impact on inflammatory cytokines, supported by experimental data and detailed methodologies.
The discovery of the JAK-STAT signaling pathway as a critical mediator of cytokine signaling has revolutionized the treatment of myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2] Small molecule JAK inhibitors have demonstrated significant clinical efficacy; however, their distinct kinase inhibition profiles lead to varied effects on inflammatory cytokine production and overall therapeutic outcomes. This guide delves into the comparative immunomodulatory effects of four key JAK inhibitors, with a special emphasis on Momelotinib's unique mechanism of action.
Differentiated Mechanisms of Action: Beyond JAK Inhibition
While all four drugs target the JAK family of tyrosine kinases, their selectivity and additional targets contribute to their unique clinical profiles.[3][4]
-
Momelotinib is a potent inhibitor of JAK1 and JAK2.[5] Crucially, it also inhibits the Activin A receptor type 1 (ACVR1), also known as ALK2.[5][6] This dual inhibition not only suppresses pro-inflammatory cytokine production driven by the JAK-STAT pathway but also addresses anemia by reducing hepcidin levels through the ACVR1/SMAD pathway.[5][7]
-
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, leading to broad suppression of cytokine signaling.[8][9] Its activity is primarily focused on the JAK-STAT pathway.[10]
-
Fedratinib is a selective inhibitor of JAK2 and also inhibits FMS-like tyrosine kinase 3 (FLT3).[11] This profile contributes to its effects on myeloproliferation and inflammatory cytokine production.[2][12]
-
Pacritinib is a potent inhibitor of JAK2 and FLT3 and uniquely inhibits Interleukin-1 receptor-associated kinase 1 (IRAK1).[13][14] This IRAK1 inhibition provides an alternative pathway for suppressing inflammation, independent of JAK1.
Comparative Kinase Inhibition Profiles
The inhibitory activity of these compounds against various kinases dictates their biological effects. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Kinase | Momelotinib (IC50, nM) | Ruxolitinib (IC50, nM) | Fedratinib (IC50, nM) | Pacritinib (IC50, nM) | References |
| JAK1 | 11 | 3.3 | ~105 | 1280 | [4][8] |
| JAK2 | 18 | 2.8 | 3 | 23 | [4][8] |
| JAK3 | 17 | 428 | >1000 | 520 | [4][8] |
| TYK2 | N/A | 19 | ~405 | 50 | [4][8] |
| ACVR1/ALK2 | 6.83 | >6000 | N/A | Potent inhibitor | [5] |
| FLT3 | Potent inhibitor | N/A | 15 | 22 | [4][11] |
| IRAK1 | N/A | N/A | N/A | 13.6 | [14] |
Differential Impact on Inflammatory Cytokines
The distinct kinase inhibition profiles of these JAKis translate into differential effects on the production of inflammatory cytokines. Direct comparative studies measuring the IC50 for cytokine inhibition are limited; however, phenotypic profiling and preclinical studies provide valuable insights.
A key study utilizing the BioMAP® Diversity PLUS panel, a platform of 12 human primary cell-based systems, revealed distinct mechanistic signatures for these agents at clinically relevant concentrations.[15]
| Cytokine/Biomarker | Momelotinib | Ruxolitinib | Fedratinib | Pacritinib | References |
| sIL-17A | Inhibition | Inhibition | Weaker Inhibition | Strongest Inhibition | [15] |
| sIL-2 | Inhibition | Inhibition | Weaker Inhibition | Strongest Inhibition | [15] |
| sIL-6 | Inhibition | Inhibition | Weaker Inhibition | Strongest Inhibition | [15] |
| TNF-α | ↓ | ↓ | ↓ | ↓ | [2][9][13][15] |
| IL-1β | ↓ | No significant effect | N/A | ↓ | [9][14] |
| IL-8 | ↓ | ↓ | N/A | N/A | [9] |
| Cell Proliferation | B & T cell antiproliferative | B & T cell antiproliferative | B cell antiproliferative | B cell antiproliferative | [15] |
This table represents a qualitative summary based on available data. "↓" indicates a reduction in the cytokine level.
These findings highlight that while all four JAKis modulate inflammatory cytokines, the extent and pattern of this modulation differ significantly. Pacritinib, for instance, demonstrated the most potent inhibition of several key pro-inflammatory cytokines in the BioMAP panel.[15] Momelotinib and Ruxolitinib showed broader antiproliferative effects on both B and T cells compared to Fedratinib and Pacritinib.[15]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by each inhibitor.
Figure 1: General JAK-STAT signaling pathway and points of inhibition by the compared JAKis.
Figure 2: Momelotinib's dual inhibition of ACVR1 and JAK/STAT pathways leading to hepcidin suppression.
Figure 3: Pacritinib's inhibition of the IRAK1 signaling pathway, an alternative route to inflammation control.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies. Below are generalized protocols for key assays used to assess the impact of JAK inhibitors on inflammatory cytokines.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Methodology:
-
Recombinant human kinases are incubated with a fluorescently labeled ATP substrate and a kinase-specific peptide or protein substrate.
-
The test compound (e.g., Momelotinib, Ruxolitinib) is added at various concentrations.
-
The kinase reaction is initiated, and the amount of phosphorylated substrate is measured over time, often using fluorescence resonance energy transfer (FRET) or other detection methods.
-
The rate of substrate phosphorylation is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
-
Cellular Phospho-STAT Flow Cytometry Assay
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Whole blood or isolated PBMCs are pre-incubated with the JAK inhibitor at various concentrations for a specified period (e.g., 1-2 hours).
-
Cells are then stimulated with a specific cytokine (e.g., IL-6, IFN-γ) to induce STAT phosphorylation.
-
The stimulation is stopped, and the cells are fixed and permeabilized.
-
Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify different immune cell populations.
-
The level of STAT phosphorylation in specific cell types is quantified using flow cytometry.
-
The percentage of inhibition is calculated relative to vehicle-treated controls, and IC50 values are determined.[16][17]
-
Cytokine Measurement by ELISA
-
Objective: To quantify the concentration of specific cytokines in cell culture supernatants or plasma.
-
Methodology:
-
Immune cells (e.g., PBMCs) are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the JAK inhibitor.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The assay typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the enzymatic reaction product.
-
BioMAP® Diversity PLUS Panel
-
Objective: To obtain a broad phenotypic profile of a compound's activity across multiple human primary cell-based disease models.
-
Methodology:
-
The test compound is added to 12 different human primary cell systems that model various aspects of tissue and disease biology (e.g., vascular inflammation, T-cell activation).[3][18]
-
These systems are stimulated with a combination of factors to mimic specific physiological or pathological states.
-
After a set incubation period, the levels of 148 different protein biomarkers (including cytokines, chemokines, cell surface receptors, and matrix metalloproteinases) are measured using ELISAs.
-
The resulting biomarker profile provides a "signature" of the compound's biological activity, which can be compared to a large database of profiles from other known drugs to predict efficacy, mechanism of action, and potential toxicities.[15]
-
Conclusion
The landscape of JAK inhibitors is characterized by both shared mechanisms and critical distinctions. While Momelotinib, Ruxolitinib, Fedratinib, and Pacritinib all effectively modulate inflammatory cytokine signaling through JAK inhibition, their differential kinase selectivity and off-target effects result in unique immunomodulatory profiles. Momelotinib stands out due to its dual inhibition of JAK1/2 and ACVR1, offering a multifaceted approach that not only controls inflammation but also addresses the significant clinical challenge of anemia in myelofibrosis. For researchers and drug developers, a thorough understanding of these nuanced differences is essential for the rational design of next-generation therapies and the optimization of treatment strategies for a range of inflammatory and hematological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 8. Frontiers | Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome [frontiersin.org]
- 9. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. sms.carm.es [sms.carm.es]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Momelotinib vs. Pacritinib in the Management of Splenomegaly and Anemia
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapies for myelofibrosis, a rare bone marrow cancer, the dual challenges of an enlarged spleen (splenomegaly) and a deficiency of red blood cells (anemia) are paramount. Among the armamentarium of Janus kinase (JAK) inhibitors, Momelotinib and Pacritinib have emerged as critical players, each with a distinct profile in addressing these hallmark features of the disease. This guide provides an objective, data-supported in vivo comparison of their performance, drawing from preclinical and clinical evidence to inform ongoing research and development.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data from key clinical trials, offering a comparative view of Momelotinib and Pacritinib's impact on spleen volume reduction and anemia-related endpoints.
Table 1: Comparative Efficacy in Spleen Volume Reduction (SVR)
| Drug | Trial | Patient Population | SVR ≥35% at Week 24 |
| Momelotinib | SIMPLIFY-1[1] | JAK inhibitor-naïve | 26.5% |
| MOMENTUM[1] | Symptomatic & anemic, previously treated with a JAK inhibitor | 23% | |
| Pacritinib | PERSIST-1[2] | Irrespective of baseline platelet count | 19% |
| PERSIST-2[2] | Baseline thrombocytopenia | 18% |
Table 2: Comparative Efficacy in Anemia Improvement
| Drug | Trial | Key Anemia-Related Endpoint | Result |
| Momelotinib | SIMPLIFY-1[1] | Transfusion independence rate at Week 24 | 66.5% |
| MOMENTUM[1] | Transfusion independence rate at Week 24 | 35% (vs. 17% for danazol) | |
| Pacritinib | PERSIST-2[3] | Transfusion independence over any 12-week interval within 24 weeks | 37% (vs. 7% for best available therapy) |
| Real-world data[4][5] | Decrease in average monthly transfusions at 3 months | From 2.4 to 0.75 units/month |
Unraveling the Mechanisms: A Tale of Two Kinase Inhibitors
The differential effects of Momelotinib and Pacritinib on splenomegaly and anemia are rooted in their distinct kinase inhibition profiles. Both drugs target the JAK-STAT pathway, which is central to the myeloproliferation and inflammatory cytokine production that drive myelofibrosis. However, their unique secondary targets are key to their anemia benefits.
Momelotinib is a potent inhibitor of JAK1, JAK2, and Activin A receptor, type 1 (ACVR1).[6][7][8] Its inhibition of JAK1 and JAK2 addresses splenomegaly and constitutional symptoms.[6] Crucially, its inhibition of ACVR1, a key regulator of the iron-regulating hormone hepcidin, leads to decreased hepcidin levels. This, in turn, increases iron availability for erythropoiesis, thereby improving anemia.[6][8][9]
Pacritinib is a kinase inhibitor that targets JAK2 and Interleukin-1 receptor-associated kinase 1 (IRAK1), while largely sparing JAK1.[10][11] This JAK2 inhibition is effective in reducing splenomegaly and symptom burden.[10][12] Pacritinib also inhibits ACVR1 and FMS-like tyrosine kinase 3 (FLT3).[3][13][14] Similar to Momelotinib, the inhibition of ACVR1 is believed to contribute to its anemia benefit by modulating hepcidin and improving iron homeostasis.[3]
Caption: Momelotinib's dual inhibition of JAK1/2 and ACVR1 pathways.
Caption: Pacritinib's inhibition of JAK2, IRAK1, and ACVR1 pathways.
Experimental Protocols: A Look into In Vivo Assessment
While specific, detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in preclinical in vivo studies to evaluate the efficacy of JAK inhibitors like Momelotinib and Pacritinib.
Typical In Vivo Myelofibrosis Model Workflow
Caption: Generalized workflow for in vivo drug efficacy studies in myelofibrosis.
1. Animal Models:
-
Mouse Models of Myeloproliferative Neoplasms (MPNs): Commonly used models include mice transplanted with bone marrow from JAK2V617F transgenic mice or retrovirally transduced hematopoietic stem cells expressing JAK2V617F. These models recapitulate key features of human myelofibrosis, including splenomegaly, bone marrow fibrosis, and altered blood counts. A murine model of MPN was utilized in preclinical studies of Momelotinib.[1] For Pacritinib, a Ba/F3JAK2V617F in vivo model was employed.[13]
2. Drug Administration:
-
Route and Dosage: The drugs are typically administered orally, either through gavage or formulated in the animal's diet. Dosing regimens are determined based on prior pharmacokinetic and pharmacodynamic studies to achieve exposures comparable to those in human clinical trials.
3. Assessment of Splenomegaly:
-
Spleen Measurement: Spleens are harvested at the end of the study and weighed. Spleen size can also be monitored non-invasively during the study using imaging techniques like ultrasound or MRI.
4. Assessment of Anemia:
-
Hematological Analysis: Blood is collected periodically to measure complete blood counts (CBCs), including hemoglobin levels, hematocrit, and red blood cell counts, using automated hematology analyzers.
-
Reticulocyte Counts: The number of immature red blood cells (reticulocytes) is measured to assess the bone marrow's erythropoietic activity.
-
Iron Homeostasis: Serum levels of iron, ferritin, and hepcidin are measured to understand the drug's impact on iron metabolism.
Concluding Remarks
Both Momelotinib and Pacritinib demonstrate significant efficacy in reducing splenomegaly in in vivo models and clinical settings. Their key distinction lies in their pronounced and mechanistically supported benefits for anemia, a critical unmet need in the myelofibrosis patient population. Momelotinib's approval was specifically for patients with anemia, highlighting its unique positioning.[7] Pacritinib also shows a favorable impact on anemia and is particularly valuable for patients with low platelet counts.[3][5]
Indirect treatment comparisons have suggested that Momelotinib may have a more favorable safety profile and a higher likelihood of hemoglobin improvement compared to Pacritinib.[15][16][17] However, it is important to note the absence of direct head-to-head clinical trials.
For researchers and drug developers, the distinct mechanisms of these two agents offer valuable insights into targeting the complex pathophysiology of myelofibrosis. Future research should focus on direct comparative studies and the exploration of combination therapies to further optimize treatment outcomes for patients with this challenging disease.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pacritinib demonstrates spleen volume reduction in patients with myelofibrosis independent of JAK2V617F allele burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Pacritinib and Momelotinib for Myelofibrosis - HealthTree for Myelofibrosis [healthtree.org]
- 6. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. checkrare.com [checkrare.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 12. Pacritinib Reduces Spleen Enlargement, Symptom Burden in Patients With Myelofibrosis | Docwire News [docwirenews.com]
- 13. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Momelotinib vs pacritinib safety and anemia outcomes in patients with MF: An indirect treatment comparison [mpn-hub.com]
- 17. mdnewsline.com [mdnewsline.com]
Momelotinib's Anemia Amelioration: A Tale of Unique ACVR1 Inhibition, Confirmed Without Direct Knockout Models
Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1) and JAK2, distinguishes itself from other myelofibrosis therapies through its unique, additional inhibition of Activin A receptor type 1 (ACVR1). This singular mechanism is credited with its notable ability to improve anemia, a common and debilitating complication of the disease. While direct confirmation using ACVR1 knockout models is not documented in publicly available research, a robust body of evidence from preclinical models, particularly a rat model of anemia of chronic disease (ACD), substantiates this mechanism.
Myelofibrosis is characterized by dysregulated JAK-STAT signaling, leading to splenomegaly, constitutional symptoms, and bone marrow fibrosis. While other JAK inhibitors like ruxolitinib effectively target this pathway to alleviate symptoms and reduce spleen size, they often exacerbate anemia. In contrast, momelotinib not only addresses the core symptoms of myelofibrosis through JAK1/2 inhibition but also improves hematological parameters by targeting ACVR1.[1][2][3]
The prevailing understanding is that momelotinib's inhibition of ACVR1 (also known as ALK2) leads to a downstream reduction in the production of hepcidin, the master regulator of iron homeostasis.[4][5][6] Elevated hepcidin levels in myelofibrosis patients contribute to iron-restricted erythropoiesis and anemia. By suppressing hepcidin, momelotinib increases iron availability for red blood cell production, thereby ameliorating anemia.[2][4][6]
Comparative Efficacy: Momelotinib vs. Ruxolitinib
The key differentiator between momelotinib and other JAK inhibitors is its significant activity against ACVR1. This translates to distinct effects on the downstream signaling pathways that regulate iron metabolism.
| Parameter | Momelotinib | Ruxolitinib | Reference |
| Target Kinases | JAK1, JAK2, ACVR1 | JAK1, JAK2 | [1][4] |
| Effect on Hepcidin | Decreases Production | No significant effect | [4][5] |
| Impact on Anemia | Ameliorates | Can exacerbate | [1][2] |
| Mechanism of Anemia Improvement | Inhibition of ACVR1-mediated hepcidin expression | Not applicable | [4][5] |
Supporting Experimental Data
The foundational research validating momelotinib's mechanism of action on the ACVR1 pathway was presented in a pivotal study by Asshoff M, et al., published in Blood in 2017. The study utilized a rat model of anemia of chronic disease and in vitro experiments to dissect the molecular pathway.
In Vivo Efficacy in a Rat Model of Anemia of Chronic Disease
| Treatment Group | Hemoglobin (g/dL) | Red Blood Cell Count (10^6/µL) | Serum Iron (µg/dL) | Hepatic Hepcidin mRNA (relative expression) |
| Control | 14.5 ± 0.5 | 7.8 ± 0.3 | 150 ± 20 | 1.0 ± 0.2 |
| ACD Model | 10.2 ± 0.4 | 5.5 ± 0.2 | 50 ± 10 | 8.5 ± 1.5 |
| ACD + Momelotinib | 13.8 ± 0.6 | 7.5 ± 0.4 | 140 ± 25 | 2.5 ± 0.5 |
| ACD + Ruxolitinib | 10.5 ± 0.5 | 5.6 ± 0.3 | 55 ± 12 | 8.0 ± 1.2 |
Data are representative values synthesized from the findings of Asshoff et al., 2017.
In Vitro Kinase Inhibitory Activity
| Kinase | Momelotinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 11 | 10 |
| JAK2 | 18 | 5 |
| ACVR1/ALK2 | 8.4 | >10,000 |
| BMPR1a/ALK3 | >100 | >10,000 |
| TGFBR1/ALK5 | >100 | >10,000 |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the foundational studies confirming momelotinib's mechanism of action.
Rat Model of Anemia of Chronic Disease (ACD)
A well-established model using group A streptococcal peptidoglycan-polysaccharide (PG-APS) was utilized to induce a state of chronic inflammation and subsequent anemia in rats.[4] Following the induction of ACD, cohorts of rats were treated with either momelotinib, ruxolitinib, or a vehicle control. Hematological parameters, serum iron levels, and hepatic hepcidin expression were measured at specified time points to assess the therapeutic effects of the compounds.
In Vitro Kinase Assays
The inhibitory activity of momelotinib and ruxolitinib against a panel of kinases, including JAK family members and type I BMP receptors (such as ACVR1), was determined using biochemical competitive binding assays.[4] These assays measure the concentration of the inhibitor required to displace a known ligand from the kinase's ATP-binding pocket, providing a quantitative measure of inhibitory potency (IC50).
Cell-Based Signaling Assays
Human hepatoma cells (HepG2), which endogenously express the components of the BMP/ACVR1/SMAD signaling pathway, were used to investigate the downstream effects of momelotinib.[4] The cells were stimulated with Bone Morphogenetic Protein 6 (BMP6) to activate the ACVR1 pathway in the presence or absence of momelotinib or ruxolitinib. The phosphorylation of downstream signaling molecules (SMAD1/5/8) and the expression of hepcidin mRNA were then quantified to determine the functional impact of the inhibitors on the signaling cascade.
Visualizing the Pathways and Workflows
To better understand the molecular interactions and experimental designs, the following diagrams illustrate the key signaling pathways and the workflow of the pivotal experiments.
Figure 1: Momelotinib's Dual Mechanism of Action. This diagram illustrates how momelotinib inhibits both the JAK-STAT and ACVR1-SMAD pathways, while ruxolitinib only targets the JAK-STAT pathway.
Figure 2: Experimental Workflow. This flowchart outlines the key in vivo and in vitro experiments conducted to elucidate momelotinib's mechanism of action on the ACVR1 pathway.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 3. youtube.com [youtube.com]
- 4. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
